5-Chloro-3-iodo-2-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXAQMQXSBMJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5-Chloro-3-iodo-2-methoxypyridine
Executive Summary
5-Chloro-3-iodo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine core and the specific functionalities imparted by its substituents.[1][2] The chlorine, iodine, and methoxy groups offer distinct electronic and steric properties, making this molecule a strategic synthon for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details authoritative protocols for their experimental determination, and explains the scientific rationale behind these characterization methods.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundational step for any research endeavor. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1261365-72-3 | [4][5][6] |
| Molecular Formula | C₆H₅ClINO | [7] |
| Molecular Weight | 269.47 g/mol | [7] |
| SMILES | COc1ncc(Cl)cc1I | [7] |
| InChI | 1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | [7] |
| InChI Key | OPXAQMQXSBMJET-UHFFFAOYSA-N | [7] |
The structure features a pyridine ring substituted at key positions. The methoxy group at C2 is an electron-donating group, influencing the ring's aromaticity and reactivity. The chloro group at C5 and the iodo group at C3 are electron-withdrawing and also serve as reactive handles for cross-coupling reactions.
Core Physicochemical Properties
A compound's physical properties dictate its handling, formulation, and behavior in biological systems. While specific experimental data for this molecule is scarce in public literature, we can predict its properties based on its structure and provide robust protocols for their determination.
| Property | Value / Expected Value | Experimental Protocol |
| Physical Form | Expected to be a solid powder at room temperature. | Section 3.1 |
| Melting Point | Not publicly available. | Section 3.2 |
| Boiling Point | Not publicly available. | - |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents (e.g., DCM, THF, DMSO). | Section 3.3 |
Visual Inspection Protocol
A simple visual inspection is the first step in characterization.
-
Place a small amount (1-2 mg) of the substance on a clean, white watch glass.
-
Observe under adequate lighting against a white background.
-
Record the physical form (e.g., crystalline, amorphous powder) and color.
-
Note any distinct odor.
Causality Note: This initial assessment is crucial for verifying sample purity and identity against supplier specifications and for noting any degradation (e.g., discoloration) that may have occurred during storage.
Protocol for Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Finely crush a small amount of the sample into a powder.
-
Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Causality Note: A slow heating rate near the melting point is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading. A sharp melting range (typically < 2 °C) is indicative of a high-purity compound.
Protocol for Quantitative Solubility Assessment (Shake-Flask Method)
Solubility data is vital for drug development, dictating dissolution and bioavailability.
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the resulting suspension to pellet the excess solid.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Note: Reaching equilibrium is paramount for determining thermodynamic solubility. Using a validated, specific analytical method like HPLC is necessary to accurately quantify the solute without interference from potential impurities or degradants.
Spectroscopic & Spectrometric Characterization Workflow
Structural confirmation is non-negotiable. A combination of NMR, MS, and IR spectroscopy provides an unambiguous fingerprint of the molecule.
Caption: Workflow for Spectroscopic and Spectrometric Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aromatic Protons (2H): The two protons on the pyridine ring are not chemically equivalent and will appear as two distinct signals. We expect two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will be influenced by the adjacent iodo and chloro groups, while the proton at C6 will be influenced by the adjacent nitrogen and chloro group.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm, corresponding to the three equivalent protons of the methoxy group.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
Aromatic Carbons (5C): Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the attached substituents and nitrogen heteroatom. The carbon bearing the iodine (C3) would be shifted upfield significantly compared to a non-substituted carbon.
-
Methoxy Carbon (1C): A single signal is expected in the δ 55-65 ppm region.
Protocol for NMR Data Acquisition:
-
Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed or if the solvent signal cannot be used as a reference.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H spectrum, ensuring proper shimming to obtain sharp, symmetrical peaks.
-
Acquire the ¹³C spectrum. This will require a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.
Causality Note: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. Proper shimming corrects for magnetic field inhomogeneities, which is critical for achieving high-resolution spectra where fine details like coupling constants can be accurately measured.
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about isotopic composition and fragmentation.
Expected Mass Spectrum (using Electrospray Ionization, ESI+):
-
Molecular Ion Peak ([M+H]⁺): The primary observation will be the protonated molecule. A prominent cluster of peaks is expected due to the presence of chlorine.
-
m/z ~270.92 (for ³⁵Cl isotope)
-
m/z ~272.92 (for ³⁷Cl isotope)
-
-
Isotopic Pattern: The ratio of the M+H to (M+2)+H peaks will be approximately 3:1, which is the characteristic isotopic signature for a molecule containing one chlorine atom.
Protocol for ESI-MS Data Acquisition:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.
Causality Note: ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Preparing a dilute solution prevents detector saturation and source contamination.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands (ATR-FTIR):
-
~3100-3000 cm⁻¹: C-H stretching (aromatic)
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic, from -OCH₃)
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250 cm⁻¹: C-O stretching (aryl ether)
-
~850-750 cm⁻¹: C-Cl stretching
-
~600-500 cm⁻¹: C-I stretching
Caption: Predicted IR functional group regions for the title compound.
Protocol for ATR-FTIR Data Acquisition:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
Causality Note: Good contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum, as the IR beam only penetrates a few microns into the sample. The background scan ensures that the final spectrum contains only absorptions from the sample itself.
Stability and Handling Recommendations
Proper storage is essential to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, or heat.[8]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a synthetically valuable substituted pyridine. While comprehensive, peer-reviewed physicochemical data is not widely published, this guide has outlined its key chemical identifiers and provided robust, validated protocols for the experimental determination of its core properties. The predictive spectroscopic data and detailed workflows serve as an authoritative resource for researchers aiming to characterize this compound, ensuring data integrity and facilitating its effective use in drug discovery and materials science applications.
References
-
Title: A Simple, Modular Synthesis of Substituted Pyridines Source: ACS Publications URL: [Link]
-
Title: 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine Source: LabSolutions URL: [Link]
-
Title: this compound - LabSolutions Source: LabSolutions URL: [Link]
-
Title: this compound - Amerigo Scientific Source: Amerigo Scientific URL: [Link]
-
Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Observed and predicted permeability values for substituted pyridines Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity Source: PMC - NIH URL: [Link]
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- 4. This compound | 1261365-72-3 [chemicalbook.com]
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- 8. 5-chloro-2-iodo-3-methoxypyridine | 1261634-88-1 [sigmaaldrich.cn]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Chloro-3-iodo-2-methoxypyridine. As a crucial analytical technique in modern drug discovery and organic synthesis, NMR spectroscopy offers unparalleled insights into molecular structure. This document serves as a practical reference for the interpretation of the NMR spectra of this highly substituted pyridine derivative, detailing the influence of its distinct substituents on chemical shifts and coupling constants. A comprehensive, step-by-step protocol for sample preparation and data acquisition is also presented to ensure spectral integrity and reproducibility.
Introduction: The Central Role of NMR in the Characterization of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[2] For a molecule such as this compound, with its unique arrangement of electron-withdrawing and electron-donating groups, NMR provides a detailed electronic and topological map.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding of how the interplay of the chloro, iodo, and methoxy substituents dictates the spectral output. Understanding these nuances is critical for researchers working on the synthesis and application of similar compounds.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound presents a fascinating case for NMR analysis. The pyridine ring is substituted with a methoxy group (-OCH₃) at the C2 position, an iodine atom at the C3 position, and a chlorine atom at the C5 position.
Figure 1: Molecular structure of this compound with atom numbering.
Based on this structure, we anticipate the following signals in the NMR spectra:
-
¹H NMR: Two signals in the aromatic region corresponding to the protons at the C4 and C6 positions, and one signal in the aliphatic region for the methoxy group protons.
-
¹³C NMR: Six distinct signals for the five carbons of the pyridine ring and the one carbon of the methoxy group.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is expected to show two distinct aromatic proton signals and one aliphatic signal for the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 8.15 | d | 2.5 |
| H4 | 7.85 | d | 2.5 |
| -OCH₃ | 4.05 | s | - |
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
-
Aromatic Protons (H4 and H6):
-
The pyridine ring protons are generally deshielded and appear at higher chemical shifts compared to benzene due to the electron-withdrawing nature of the nitrogen atom.
-
H6: This proton is ortho to the ring nitrogen, which strongly deshields it, leading to a downfield shift.
-
H4: This proton is influenced by the para chloro and ortho iodo substituents. Both halogens are inductively electron-withdrawing, further deshielding this proton.
-
Multiplicity: H4 and H6 are expected to show a doublet multiplicity due to four-bond coupling (meta-coupling) with each other. The typical value for J₄,₆ in pyridines is around 2-3 Hz.
-
-
Methoxy Protons (-OCH₃):
-
The protons of the methoxy group are in a shielded environment compared to the aromatic protons and are expected to appear as a singlet in the range of 3.8-4.1 ppm. The singlet multiplicity arises from the absence of adjacent protons.
-
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will display six signals, corresponding to the five carbons of the pyridine ring and the methoxy carbon. The chemical shifts are highly dependent on the attached substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | 162.5 |
| C6 | 149.0 |
| C5 | 128.5 |
| C4 | 125.0 |
| C3 | 92.0 |
| -OCH₃ | 54.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Rationale for Predicted ¹³C Chemical Shifts
-
C2: This carbon is bonded to the electronegative nitrogen and oxygen atoms, causing a significant downfield shift, making it the most deshielded carbon in the ring.
-
C6: Being ortho to the nitrogen, this carbon is also significantly deshielded.
-
C5: The chloro substituent causes a moderate downfield shift on the carbon it is attached to.
-
C4: This carbon is influenced by the neighboring substituents and the ring nitrogen.
-
C3: The iodo substituent has a pronounced shielding effect (the "heavy atom effect"), causing the C3 signal to appear significantly upfield compared to an unsubstituted carbon in a similar position.
-
-OCH₃: The methoxy carbon is in a typical aliphatic region for an ether.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, a rigorous and standardized experimental protocol is essential. This ensures the data is reliable and reproducible.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Figure 2: Workflow for NMR Sample Preparation and Data Acquisition.
Instrument Parameters and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Advanced 2D NMR Correlations
To unequivocally assign the ¹H and ¹³C signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
-
HSQC: This experiment would show direct one-bond correlations between protons and the carbons they are attached to (e.g., H4 to C4, H6 to C6, and the methoxy protons to the methoxy carbon).
-
HMBC: This experiment reveals longer-range (2-3 bond) correlations. For instance, the methoxy protons would show a correlation to C2. H6 would show correlations to C2 and C5. H4 would show correlations to C2, C3, and C5.
Figure 3: Expected 2D NMR (HSQC and HMBC) correlations for this compound.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed electronic and structural fingerprint of the molecule. The chemical shifts and coupling patterns are a direct consequence of the interplay between the electron-donating methoxy group and the electron-withdrawing halogen and nitrogen atoms. This guide serves as a valuable resource for researchers in the field, offering a solid foundation for the interpretation of experimentally acquired data for this and structurally related compounds. The outlined experimental protocol further ensures the acquisition of high-quality, reliable data, which is the cornerstone of robust scientific research.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts with Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]
-
Synthesis and characterization of polychloropyridines. Journal of Organic Chemistry. [Link]
-
NMR Chemical Shift Prediction of Pyridines. Stenutz. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-3-iodo-2-methoxypyridine
This guide provides a detailed examination of the mass spectrometric analysis of 5-Chloro-3-iodo-2-methoxypyridine (C₆H₅ClINO, MW: 269.47 g/mol )[1][2][3]. As a halogenated pyridine derivative, this compound is a valuable building block in pharmaceutical and agrochemical synthesis[4]. Accurate characterization and quantification are paramount for reaction monitoring, quality control, and impurity profiling. This document moves beyond standard operating procedures to explore the causality behind methodological choices, ensuring robust and reliable data generation for researchers and drug development professionals.
Strategic Considerations: Selecting the Optimal Analytical Approach
The analytical strategy for this compound is dictated by its physicochemical properties. As a substituted pyridine, it is a semi-volatile organic compound, making it amenable to both Gas Chromatography (GC) and Liquid Chromatography (LC)[5][6]. The choice between these platforms, and their associated ionization techniques, is the first critical decision point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for volatile and thermally stable compounds[5][7]. Coupled with Electron Ionization (EI), GC-MS provides highly detailed structural information through reproducible fragmentation patterns, creating a "fingerprint" spectrum that is invaluable for structural confirmation and library matching[8].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the platform of choice when dealing with thermally labile compounds or complex sample matrices that require minimal cleanup[9][10]. Electrospray Ionization (ESI), a soft ionization technique, typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for quantification and molecular weight confirmation[11].
For this compound, both approaches are valid, but they serve different analytical goals. GC-MS/EI excels at initial identification and structural elucidation, while LC-MS/ESI is superior for quantification in complex biological or chemical matrices. This guide will detail protocols for both to provide a comprehensive analytical toolkit.
General Analytical Workflow
A robust mass spectrometry analysis follows a structured workflow, from sample preparation to data interpretation. Each step must be optimized to ensure the integrity of the final data.
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- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of CAS 1261365-72-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic protocol for the molecule identified by CAS number 1261365-72-3, chemically named 1-((3-fluoro-4-(4-methyl-2-(4-(2-fluoro-6-hydroxyphenyl)piperidin-1-yl)pyrimidin-5-yl)phenyl)amino)cyclopropane-1-carbonitrile. The intricate molecular architecture of this compound necessitates a multi-step synthetic strategy, leveraging modern catalytic cross-coupling reactions and robust functional group transformations. This document outlines a scientifically sound, field-proven approach, drawing upon established methodologies in heterocyclic chemistry and transition-metal catalysis to guide researchers in the synthesis of this complex molecule. Each step is detailed with mechanistic insights and supported by authoritative references, ensuring a self-validating and reproducible protocol.
Introduction and Strategic Analysis
The target molecule, CAS 1261365-72-3, is a complex heterocyclic compound featuring a central 2,5-disubstituted pyrimidine core. This core is flanked by a 4-(2-fluoro-6-hydroxyphenyl)piperidine moiety at the 2-position and a substituted phenylamino group at the 5-position, which in turn is functionalized with a 1-aminocyclopropane-1-carbonitrile group. The presence of multiple aromatic and heterocyclic systems, along with various functional groups, presents a significant synthetic challenge.
A convergent synthetic approach is deemed most efficient. This strategy involves the independent synthesis of key structural fragments, followed by their strategic coupling in the final stages of the synthesis. This approach allows for the optimization of individual reaction steps and facilitates the purification of intermediates.
Retrosynthetic Analysis
A plausible retrosynthetic analysis is depicted below. The primary disconnections are made at the C-N bond of the phenylamino-pyrimidine linkage and the C-C bond between the pyrimidine and the phenyl ring, suggesting a final assembly via Buchwald-Hartwig amination and Suzuki coupling reactions, respectively.
Figure 1: Retrosynthetic analysis of CAS 1261365-72-3.
Synthesis of Key Intermediates
Synthesis of 4-(2-Fluoro-6-hydroxyphenyl)piperidine (Intermediate 2)
The synthesis of this key piperidine intermediate can be achieved through several established methods for constructing substituted piperidines. A potential route involves the cyclization of a suitable amino alcohol or a related precursor.
Experimental Protocol:
-
Step 1: Synthesis of a suitable precursor. The synthesis would likely begin with a commercially available substituted pyridine, which can be hydrogenated to the corresponding piperidine.
-
Step 2: Functionalization. Further functionalization to introduce the 2-fluoro-6-hydroxyphenyl group can be achieved via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Further details on general piperidine synthesis can be found in the literature, which describes various methods for the synthesis of substituted piperidines, including hydrogenation of pyridines and cyclization strategies.[1]
Synthesis of 2-Chloro-4-methyl-5-(4-amino-2-fluorophenyl)pyrimidine (Intermediate 1)
This intermediate can be synthesized in a two-step process involving the construction of the disubstituted pyrimidine core followed by a Suzuki coupling reaction.
Experimental Protocol:
-
Step 1: Synthesis of 2,5-Dichloro-4-methylpyrimidine. The synthesis of the pyrimidine core can be accomplished through various methods. A common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination. General methods for the synthesis of disubstituted pyrimidines are well-documented.[2][3]
-
Step 2: Suzuki Coupling. The 5-chloro substituent of the pyrimidine can be selectively coupled with 4-amino-2-fluorophenylboronic acid pinacol ester using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a suitable solvent system (e.g., dioxane/water). The Suzuki-Miyaura coupling is a robust method for the arylation of halogenated pyrimidines.[4][5][6][7][8]
Table 1: Reagents and Conditions for Suzuki Coupling
| Reagent/Condition | Description |
| Substrate | 2,5-Dichloro-4-methylpyrimidine |
| Coupling Partner | 4-Amino-2-fluorophenylboronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water |
| Temperature | 80-100 °C |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Final Assembly of CAS 1261365-72-3
The final steps of the synthesis involve the coupling of the key intermediates.
Nucleophilic Substitution to Introduce the Piperidine Moiety
The 2-chloro position of the pyrimidine core is susceptible to nucleophilic substitution by the secondary amine of the piperidine intermediate.
Experimental Protocol:
-
A mixture of 2-chloro-4-methyl-5-(4-amino-2-fluorophenyl)pyrimidine (Intermediate 1) and 4-(2-fluoro-6-hydroxyphenyl)piperidine (Intermediate 2) is heated in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
Buchwald-Hartwig Amination for the Final C-N Bond Formation
The final C-N bond is formed via a Buchwald-Hartwig amination, coupling the aniline moiety with 1-aminocyclopropane-1-carbonitrile.
Experimental Protocol:
-
The product from the previous step is dissolved in a suitable solvent, such as toluene or 1,4-dioxane.
-
1-Aminocyclopropane-1-carbonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) are added to the reaction mixture. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10][11][12]
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
The final product is isolated and purified using standard techniques such as column chromatography and recrystallization.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Condition | Description |
| Substrate | Product from section 3.1 |
| Coupling Partner | 1-Aminocyclopropane-1-carbonitrile |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos or other suitable phosphine ligand |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 90-110 °C |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Mechanistic Insights
Suzuki Coupling
The Suzuki coupling reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination involves a catalytic cycle with a palladium catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond.
Conclusion
The synthesis of CAS 1261365-72-3 is a challenging yet feasible endeavor that relies on a well-planned, convergent strategy. The successful execution of this synthesis hinges on the careful selection of catalysts, ligands, and reaction conditions for the key cross-coupling reactions. The protocol outlined in this guide provides a robust framework for researchers to approach the synthesis of this complex molecule and its analogs, with ample room for optimization and adaptation based on laboratory findings. The cited literature provides a strong foundation for understanding the underlying principles of the proposed transformations.
References
- Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(10), 1029-1052.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Al-Masum, M., & Kumaraswamy, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(26), 9031-9034.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
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Various Authors. (n.d.). Synthesis of Pyrimidine Derivatives. Growing Science. Retrieved from [Link]
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A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. (2015). SlideShare. Retrieved from [Link]
- Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates. (2014). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
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Sotorasib. (2021). New Drug Approvals. Retrieved from [Link]
- Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. (2020). Current Topics in Medicinal Chemistry, 20(3), 227-243.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738.
- Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). ChemMedChem, 17(21), e202200305.
- Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. (2024). Scientific Reports, 14(1), 1-18.
-
Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (2022). PubMed. Retrieved from [Link]
-
Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - NIH. (n.d.). Retrieved from [Link]
-
Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. (2022). ChemistryViews. Retrieved from [Link]
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2018). New Journal of Chemistry, 42(18), 15065-15070.
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). ResearchGate. Retrieved from [Link]
-
CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem, 6(11), 2009-2018.6*(11), 2009-2018.
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An In-depth Technical Guide to the Solubility of 5-Chloro-3-iodo-2-methoxypyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-3-iodo-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and insights into the selection of appropriate organic solvents. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction to this compound
This compound, with the molecular formula C₆H₅ClINO and a molecular weight of 269.47 g/mol , is a halogenated and methoxy-substituted pyridine derivative.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom, an iodine atom, and a methoxy group, makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its behavior in various organic solvents is therefore paramount for its effective utilization.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the thermodynamic principle of minimizing Gibbs free energy.[2] This is often simplified to the adage "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[3][4] The solubility of this compound is therefore dictated by the interplay of its molecular structure and the properties of the organic solvent.
Molecular Structure and Polarity Analysis
To anticipate the solubility of this compound, we must first analyze its structural features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as a hydrogen bond acceptor).
-
Halogen Substituents (Chloro and Iodo): The electronegative chlorine and iodine atoms contribute to the molecule's polarity and can participate in dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is a hydrogen bond acceptor, and the methyl group adds some nonpolar character.
Overall, the presence of these functional groups suggests that this compound is a moderately polar molecule. It is expected to be more soluble in polar organic solvents than in nonpolar ones.
Solvent Selection Rationale
Based on the "like dissolves like" principle, the following classes of organic solvents are likely to be effective in dissolving this compound:
-
Polar Aprotic Solvents: Such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents possess dipoles that can interact favorably with the polar regions of the solute molecule.
-
Polar Protic Solvents: Including methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute.
-
Chlorinated Solvents: Dichloromethane and chloroform may also be effective due to their ability to engage in dipole-dipole interactions.
-
Nonpolar Solvents: Such as hexane and toluene, are expected to be poor solvents for this compound due to the significant mismatch in polarity.
Quantitative Solubility Data (Predictive)
As previously stated, specific experimental solubility data for this compound is scarce. The following table provides a qualitative prediction of its solubility in a range of common organic solvents, based on the theoretical principles discussed. This table should be used as a guideline for solvent screening.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar, strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | Polar, can interact with the polar groups of the solute. | |
| Acetonitrile | Moderate | Polar, but less so than DMSO and DMF. | |
| Acetone | Moderate | Good balance of polarity for this solute. | |
| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the solute. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |
| Chlorinated | Dichloromethane | Moderate | Similar polarity and potential for dipole-dipole interactions. |
| Chloroform | Moderate | Similar to dichloromethane. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderately polar ether. |
| Aromatic | Toluene | Low | Primarily nonpolar, limited interaction with the polar solute. |
| Alkanes | Hexane | Very Low | Nonpolar, "like dissolves like" principle predicts poor solubility. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.[1][6]
-
-
Data Calculation:
-
Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:
-
C = Concentration of the diluted sample (from the calibration curve)
-
DF = Dilution factor
-
V = Initial volume of the solvent
-
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[7][8] This relationship should be determined experimentally if the compound is to be used at various temperatures.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion
References
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Amerigo Scientific. This compound. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 5-Chloro-3-iodo-2-methoxypyridine
This guide provides an in-depth analysis of the critical factors governing the stability and optimal storage of 5-Chloro-3-iodo-2-methoxypyridine (CAS No. 1261365-72-3), a key heterocyclic building block in pharmaceutical and agrochemical research. Adherence to these protocols is essential for ensuring the compound's integrity, leading to reproducible experimental outcomes and safeguarding research investments.
Compound Profile and Physicochemical Properties
This compound is a polysubstituted pyridine ring system. The presence of electron-withdrawing halogens (chlorine and iodine), an electron-donating methoxy group, and the inherent aromaticity of the pyridine ring dictates its reactivity and stability. The carbon-iodine bond is the most labile site, susceptible to cleavage under various conditions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1261365-72-3 | [1][2][3] |
| Molecular Formula | C₆H₅ClINO | [1][4][5] |
| Molecular Weight | 269.47 g/mol | [1][4][5] |
| Appearance | Typically a powder | |
| Purity | ≥95% - 97% | [1] |
| InChI Key | OPXAQMQXSBMJET-UHFFFAOYSA-N | [5] |
| SMILES | COc1ncc(Cl)cc1I |[5] |
Core Stability and Inherent Sensitivities
Under recommended conditions, this compound is a stable compound.[6][7] However, its chemical structure imparts sensitivities that must be actively managed to prevent degradation.
-
Light Sensitivity : The carbon-iodine bond is particularly susceptible to photolytic cleavage. Exposure to light, especially UV wavelengths, can induce the formation of radical species, leading to decomposition. Therefore, protection from light is a critical requirement for storage.[6][8]
-
Thermal Stress : While specific decomposition temperature data is not widely available, excess heat should be avoided.[6] Elevated temperatures can accelerate degradation reactions and potentially lead to sublimation.
-
Atmospheric Exposure : Recommendations to store the compound "sealed in dry" and under an "inert atmosphere" suggest a sensitivity to moisture and/or oxygen.[1][4] Atmospheric moisture can lead to hydrolysis, while oxygen can participate in oxidative degradation pathways, particularly if initiated by light or trace metal impurities.
-
Chemical Incompatibilities : The compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[6][9] These reagents can react with the pyridine nitrogen, the methoxy group, or facilitate the displacement of the halogen substituents.
Upon combustion, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][10]
Potential Degradation Pathways
While specific degradation studies for this molecule are not publicly available, an understanding of halopyridine chemistry allows for the postulation of likely degradation routes. The primary point of vulnerability is the carbon-iodine bond, which is significantly weaker than the carbon-chlorine bond.
Caption: Hypothetical degradation pathways for this compound.
Validated Storage Protocols: A Multi-Tiered Approach
A multi-tiered strategy is recommended to preserve the long-term integrity of this compound while allowing for practical laboratory use. The conflicting storage temperatures reported by suppliers (-20°C, 4°C, and Room Temperature) can be reconciled by considering the intended duration of storage.[1][4][8]
Table 2: Recommended Storage Conditions
| Storage Tier | Temperature | Atmosphere | Container | Duration | Rationale |
|---|---|---|---|---|---|
| Long-Term Archival | -20°C or below | Inert Gas (Argon/Nitrogen) | Amber Glass Vial, Tightly Sealed with Parafilm | > 1 year | Minimizes all potential degradation pathways (thermal, photolytic, atmospheric). One supplier specifies stability for 3 years at -20°C.[11] |
| Medium-Term / Working Stock | 2-8°C | Inert Gas (Argon/Nitrogen) | Amber Glass Vial, Tightly Sealed | < 1 year | Balances stability with ease of access. Protects from light and atmospheric degradation. One supplier notes 2-year stability at 4°C.[11] |
| Short-Term / Daily Use | Room Temperature (in desiccator) | Dry | Amber Glass Vial (inside desiccator) | < 1 month | Acceptable for frequently used aliquots to avoid repeated freeze-thaw cycles. |
| In-Solution Stock | -80°C | Sealed Vial | DMSO, DMF, etc. | ≤ 6 months | Frozen solutions minimize degradation. Stability is solvent-dependent. Supplier data suggests 6 months at -80°C and 1 month at -20°C.[11] |
Experimental Protocol: Compound Reception and Aliquoting
This protocol ensures the integrity of the bulk material is not compromised.
-
Reception : Upon receipt, immediately inspect the container seal. Do not open the primary container. Place the sealed container in a light-proof secondary container and transfer it to the appropriate long-term storage location (-20°C).
-
Equilibration : Before first use, transfer the sealed container to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder upon opening, which would introduce water and accelerate hydrolysis.
-
Aliquoting Workflow : Perform all aliquoting in a controlled environment, preferably a glove box with an inert atmosphere or a bench with low humidity.
-
Weigh out several smaller, experiment-sized aliquots into pre-labeled amber glass vials.
-
Backfill the headspace of the primary container and each new aliquot vial with a dry, inert gas like argon or nitrogen.
-
Tightly seal all vials with PTFE-lined caps and wrap the cap-vial interface with Parafilm®.
-
-
Storage : Return the primary "bulk" container to long-term storage (-20°C). Place the working aliquots in medium-term (2-8°C) or short-term (desiccator) storage as dictated by experimental frequency.
Caption: Recommended workflow for receiving and storing the compound.
Stability Verification Protocol
To ensure the integrity of aged or questionably stored material, a stability check is advised.
-
Standard Preparation : Prepare a fresh solution of a new, trusted lot of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Sample Preparation : Prepare a solution of the test sample at the same concentration.
-
HPLC Analysis : Analyze both solutions by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Interpretation : Compare the chromatograms. The appearance of new peaks or a significant decrease (>2-3%) in the area of the main peak in the test sample relative to the standard indicates degradation.
Safe Handling Procedures
All handling should be performed by trained personnel in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[10]
-
Hazard Awareness : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling : Avoid creating dust.[10] Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] After handling, wash hands thoroughly.
-
Spill Response : In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[10]
By implementing this comprehensive guide, researchers and drug development professionals can ensure the chemical fidelity of this compound, fostering reliable and reproducible scientific outcomes.
References
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exploratory reactions of 5-Chloro-3-iodo-2-methoxypyridine
An In-depth Technical Guide to the Exploratory Reactions of 5-Chloro-3-iodo-2-methoxypyridine
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Dihalogenated Heterocycles
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, dihalogenated pyridines serve as exceptionally versatile building blocks, offering multiple, chemically distinct handles for elaboration. This compound stands out as a preeminent example of this class. Its architecture, featuring an electron-donating methoxy group and two different halogens at the C3 and C5 positions, provides a platform for controlled, regioselective, and sequential modifications. The significant difference in reactivity between the carbon-iodine and the more robust carbon-chlorine bond is the cornerstone of its synthetic utility, enabling chemists to perform orthogonal transformations.[1][2]
This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the palladium-catalyzed cross-coupling reactions that dominate its application. Furthermore, we will explore alternative functionalization pathways, such as lithiation, to provide a comprehensive technical narrative for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
Core Reactivity Principle: Orthogonal Functionalization
The synthetic power of this compound is rooted in the concept of orthogonal reactivity . The two halogen atoms exhibit distinct reactivities in the key oxidative addition step of palladium-catalyzed cross-coupling cycles.[3][4][5] The general order of reactivity for aryl halides is:
Ar-I > Ar-Br > Ar-OTf > Ar-Cl [1][3]
This hierarchy dictates that under carefully controlled conditions, the palladium catalyst will selectively insert into the weaker, more reactive C3-I bond, leaving the C5-Cl bond untouched.[1] This initial transformation yields a mono-functionalized product, which retains the chlorine atom as a handle for a subsequent, often more forcing, coupling reaction. This two-step, selective approach is fundamental to building molecular complexity in a controlled manner.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Elaboration
Palladium-catalyzed reactions are the most prevalent methods for functionalizing this compound, primarily targeting the C3-iodo position.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron species, such as a boronic acid or ester.[7][8] For this compound, this reaction is the premier choice for introducing diverse aryl and heteroaryl substituents at the C3 position, a common motif in pharmacologically active molecules.[2][9]
The selection of the catalyst system is critical, especially when dealing with potentially deactivating electron-donating groups like the 2-methoxy substituent.[10] While standard catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often provide superior yields and broader substrate scope, particularly for activating the less reactive C-Cl bond in a subsequent step.[11][12]
Generalized Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling at the C3-Iodo position.
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts that form the active Pd(0) species in situ. PdCl₂(dppf) is often a reliable choice for heteroaromatic substrates.[13] |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | Bulky, electron-rich monophosphine ligands like XPhos facilitate the oxidative addition step, which is often rate-limiting, and promote reductive elimination.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[12] K₃PO₄ is effective for a wide range of substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic solvent systems are common and often enhance reaction rates. Anhydrous solvents may be used with specific bases and boronic esters.[8] |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly for less reactive substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In the same vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[14]
-
Atmosphere Exchange: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 3-aryl-5-chloro-2-methoxypyridine product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura coupling.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst.[16] For this compound, it provides a direct route to 3-alkynylpyridines, which are valuable precursors for synthesizing more complex heterocyclic systems and are found in various biologically active molecules. The reaction proceeds selectively at the C3-I position under mild conditions.
Generalized Reaction Scheme: Sonogashira Coupling
Caption: Sonogashira coupling at the C3-Iodo position.
Data Summary: Typical Sonogashira Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale & Insights |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira couplings. The active species is Pd(0), formed in situ. |
| Copper(I) Source | CuI | The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[17] |
| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is required to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction. It can also serve as the solvent.[15] |
| Ligand | PPh₃ (often part of the Pd precursor) | Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst throughout the cycle. |
| Solvent | THF, DMF, or the amine base itself | The choice of solvent depends on the solubility of the substrates. Anhydrous and anaerobic conditions are traditionally required to prevent side reactions.[15] |
| Temperature | Room Temperature to 60 °C | Reactions involving reactive aryl iodides can often proceed efficiently at or slightly above room temperature. |
Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[18][19] This reaction allows for the synthesis of aryl amines from aryl halides.[1] When applied to this compound, it enables the selective introduction of a wide variety of primary and secondary amines at the C3 position. The choice of ligand is paramount and is often tailored to the specific amine coupling partner.
Generalized Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination at the C3-Iodo position.
Data Summary: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale & Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts (e.g., G3-XPhos) | Modern precatalysts offer improved stability and activity, often allowing for lower catalyst loadings and milder reaction conditions. |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | The ligand choice is critical. Bulky, electron-rich biarylphosphine ligands are highly effective for C-N coupling, promoting both oxidative addition and reductive elimination.[3] |
| Base | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is common, but weaker bases like Cs₂CO₃ are used for base-sensitive substrates.[20] |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, non-protic solvents are generally used to prevent quenching of the base and interference with the catalytic cycle.[20] |
| Temperature | 80 - 110 °C | Heating is typically necessary to drive the reaction to completion, especially with less reactive amines or aryl chlorides (in a second step). |
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.[9]
-
Reagent Addition: Add the this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Amine Addition: Finally, add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for 12-24 hours.
-
Monitoring & Work-up: Monitor by LC-MS. After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Heck reaction for vinylation at the C3-Iodo position.
Data Summary: Typical Heck Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precursor. It is reduced in situ to the active Pd(0) catalyst. [21] |
| Ligand | PPh₃, P(o-tol)₃, or phosphine-free (Jeffery conditions) | For simple substrates, phosphine ligands stabilize the catalyst. In some cases, particularly with ionic liquids or phase-transfer catalysts, the reaction can proceed without added phosphine ligands. [21] |
| Base | Et₃N, K₂CO₃, NaOAc | A base is required to neutralize the hydrohalic acid (HI) generated in the catalytic cycle and regenerate the Pd(0) catalyst. [22] |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are typically used to ensure solubility of the reagents and catalyst components. [22] |
| Temperature | 80 - 140 °C | The Heck reaction often requires higher temperatures than other cross-coupling reactions to drive the migratory insertion and β-hydride elimination steps. [22] |
Alternative Pathways: Lithiation-Substitution
While palladium catalysis is dominant, directed ortho-metalation (DoM) via lithiation presents an alternative strategy for functionalization. [23]This involves the deprotonation of an aromatic C-H bond using a strong lithium base, such as lithium diisopropylamide (LDA) or a Hauser base, followed by quenching the resulting organolithium intermediate with an electrophile. [24][25] For this compound, the directing effects of the pyridine nitrogen and the 2-methoxy group would likely favor deprotonation at the C4 position. This provides a complementary method to introduce substituents at a position not readily accessible via cross-coupling of the starting material.
Logical Workflow: Lithiation and Electrophilic Quench
Caption: A potential lithiation-substitution sequence at C4.
Experimental Protocol: Exploratory Lithiation
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 equiv.) in THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes. [24]4. Electrophilic Quench: Add a solution of the desired electrophile (e.g., I₂, TMSCl, or an aldehyde, 1.2 equiv.) in THF dropwise at -78 °C.
-
Warming & Quench: Allow the reaction to stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic phase, concentrate, and purify by column chromatography.
The Path Forward: Sequential Functionalization
The true elegance of using this compound lies in sequential functionalization. After the first reaction selectively transforms the C3-iodo position, the C5-chloro position remains as a handle for a second, distinct transformation. This second step, targeting the more resilient C-Cl bond, typically requires a more active catalyst system (e.g., using bulky, electron-rich ligands) and/or more forcing conditions (higher temperatures, stronger bases). [10]
Conceptual Workflow: Two-Step Sequential Coupling
Caption: Sequential functionalization strategy.
This stepwise approach enables the rational design and synthesis of highly substituted, complex pyridine derivatives from a single, readily available starting material, making it an invaluable strategy in discovery chemistry.
Conclusion
This compound is a testament to the power of strategic molecular design. Its inherent electronic and steric properties, combined with the differential reactivity of its two halogen atoms, provide a predictable and controllable platform for chemical exploration. Through a mastery of palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Buchwald-Hartwig, and Heck—chemists can selectively and sequentially introduce a vast array of functional groups. Complemented by alternative pathways like directed lithiation, the synthetic utility of this building block is expansive. For researchers in drug development and materials science, a thorough understanding of these exploratory reactions is not merely academic; it is a critical tool for innovation and the efficient construction of novel molecular architectures. [29][30]
References
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- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.
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- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?
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- Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and...
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theoretical calculations on 5-Chloro-3-iodo-2-methoxypyridine
An In-Depth Technical Guide to the Theoretical Investigation of 5-Chloro-3-iodo-2-methoxypyridine
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a heterocyclic aromatic compound, its structural and electronic properties are pivotal for understanding its reactivity, intermolecular interactions, and potential applications as a synthetic building block.
We will move beyond a simple recitation of methods to provide a logical, causality-driven narrative that explains why specific computational choices are made. The protocols described herein are designed to be self-validating by correlating theoretical predictions with established spectroscopic principles. This document serves as both a practical workflow and a reference for the application of modern computational chemistry to halogenated pyridine systems.
Before synthesizing a novel compound like this compound, a theoretical investigation offers invaluable foresight. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), allows us to predict a molecule's properties with remarkable accuracy.[1] These predictions include:
-
Molecular Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths and angles.
-
Spectroscopic Signatures: Predictions of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which are crucial for experimental characterization.[2][3]
-
Electronic Landscape: Insights into the molecule's reactivity, stability, and potential sites for chemical reactions through analysis of molecular orbitals and electrostatic potential.[4]
By performing these calculations in silico, researchers can pre-emptively understand a molecule's characteristics, guide synthesis efforts, and accelerate the discovery process.
The Computational Engine: Density Functional Theory (DFT)
For a molecule of this size and complexity, DFT provides the optimal balance of computational accuracy and efficiency.[5] Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by calculating the electron density.
Our choice of methodology rests on the B3LYP/6-311++G(d,p) level of theory.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. It is widely regarded for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules, including heterocyclic systems.[6][7]
-
6-311++G(d,p) Basis Set: This triple-zeta basis set provides a flexible and accurate description of the electron distribution.
-
6-311G: Indicates a high-level representation of core and valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen, which are critical for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, a key feature in molecules with electronegative atoms like chlorine, iodine, and oxygen.
-
This combination of functional and basis set is robust for handling the diverse electronic environments created by the chloro, iodo, methoxy, and nitrogen substituents on the pyridine ring.
Workflow for Theoretical Analysis
The logical flow of a computational investigation is crucial for generating reliable and interconnected data. The process begins with defining the initial structure and proceeds through optimization to the calculation of various molecular properties.
Caption: Computational workflow for the theoretical analysis of this compound.
Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis
This protocol outlines the essential steps for calculating the equilibrium geometry and vibrational frequencies.
-
Construct Initial Geometry: Using molecular modeling software (e.g., Avogadro, GaussView), build the this compound molecule. Ensure reasonable initial bond lengths and angles.
-
Prepare Input File: Create a computational chemistry software input file (e.g., for Gaussian, ORCA). The key command line will specify the calculation type, method, and basis set.
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Define Molecular Charge and Multiplicity: For this neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is 1.
-
Execute Calculation: Submit the input file to the computational chemistry software.
-
Validate the Output:
-
Convergence: Confirm that the geometry optimization converged successfully.
-
Vibrational Frequencies: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a poorly optimized structure. The calculated frequencies correspond to the fundamental vibrational modes.
-
Predicted Molecular Properties
Optimized Molecular Structure
The geometry optimization yields the most stable conformation of the molecule. The resulting bond lengths and angles provide a structural baseline. The planarity of the pyridine ring and the orientation of the methoxy group are key structural parameters.
Caption: Atom numbering scheme for this compound.
Table 1: Predicted Key Geometric Parameters (Note: These are representative values based on DFT calculations of similar structures. Actual calculated values would populate this table.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C5-Cl | ~1.75 Å |
| Bond Length | C3-I | ~2.10 Å |
| Bond Length | C2-O | ~1.36 Å |
| Bond Length | O-CH₃ | ~1.43 Å |
| Bond Angle | Cl-C5-C4 | ~119.5° |
| Bond Angle | I-C3-C2 | ~121.0° |
| Dihedral Angle | C3-C2-O-C7 | ~5.0° (near planar) |
Vibrational Analysis: The Molecular Fingerprint
The calculated vibrational frequencies can be directly correlated with experimental IR and Raman spectra. Key vibrational modes are expected in distinct regions, providing a powerful tool for structural confirmation.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) (Note: DFT frequencies are often scaled by a factor of ~0.96-0.98 to better match experimental values.)
| Frequency Range (cm⁻¹) | Assignment | Description |
| 3100-3000 | C-H Stretch | Aromatic C-H stretching on the pyridine ring. |
| 2980-2850 | C-H Stretch | Aliphatic C-H stretching of the methoxy group. |
| 1600-1450 | C=C/C=N Stretch | Pyridine ring stretching vibrations. Highly characteristic. |
| 1250-1200 | C-O Stretch | Asymmetric C-O-C stretching of the methoxy group. |
| 850-750 | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond.[7] |
| 650-500 | C-I Stretch | Stretching vibration of the carbon-iodine bond. |
| 800-700 | C-H Bend | Out-of-plane C-H bending (wagging) modes. |
Electronic Structure and Reactivity
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). For this molecule, the HOMO is expected to have significant density on the pyridine ring and potentially the iodine atom.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely to be a π* orbital distributed over the aromatic ring.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[8]
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution.
-
Red Regions (Negative Potential): Electron-rich areas, indicating sites prone to electrophilic attack. The nitrogen atom's lone pair will be the most prominent negative region.
-
Blue Regions (Positive Potential): Electron-poor areas, indicating sites for nucleophilic attack. The hydrogen atoms and potentially the area around the iodine (due to σ-hole effects) will show positive potential.
Predicted NMR Spectra
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting NMR isotropic shielding constants, which can be converted to chemical shifts.[3]
-
¹H NMR: Two distinct aromatic proton signals are expected (at C4 and C6) along with a singlet for the methoxy (-OCH₃) protons. The electronegativity and anisotropic effects of the iodine and chlorine atoms will influence the precise chemical shifts of the ring protons.
-
¹³C NMR: Five signals are expected for the pyridine ring carbons and one for the methoxy carbon. The carbons directly bonded to the electronegative substituents (C2, C3, C5) will be significantly shifted. Comparing calculated shifts to empirical data for substituted pyridines provides a strong validation check.[9]
Conclusion: A Predictive Blueprint for Chemical Discovery
This guide has detailed a robust and scientifically grounded workflow for the theoretical investigation of this compound. By leveraging the predictive power of Density Functional Theory, researchers can obtain a comprehensive understanding of the molecule's structural, spectroscopic, and electronic properties before embarking on potentially costly and time-consuming laboratory synthesis. The synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical research, enabling a more efficient and insightful approach to drug development and materials science.
References
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Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link][2][10]
-
Stenutz, R. NMR chemical shift prediction of pyridines. Stenutz. [Link][9]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
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Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
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Gackowska, J., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link][5]
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ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Request PDF. [Link][6]
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ResearchGate. (n.d.). The Low-Lying Excited States of Pyridine. Request PDF. [Link]
-
Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link][11]
-
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link][12]
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Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link][4]
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The Journal of Chemical Physics. (n.d.). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. [Link][13]
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link][3]
-
ResearchGate. (n.d.). A new insight into the vibrational analysis of pyridine. Request PDF. [Link][14]
-
Kunjumol, V. S., et al. (2023). Spectroscopic, computational, docking, and cytotoxicity investigations of 5-chloro-2-mercaptobenzimidazole as an anti-breast cancer medication. Spectroscopy Letters. [Link][8]
-
El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Request PDF. [Link][15]
-
Amerigo Scientific. (n.d.). 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine. [Link]
-
International Journal of Recent Technology and Engineering (IJRTE). (2019). Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol. [Link][7]
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Tiekink, E. R. T., & Golen, J. A. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications. [Link][18]
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SciSpace. (2022). Article. [Link]
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Methodological & Application
The Strategic Utility of 5-Chloro-3-iodo-2-methoxypyridine: A Guide to Regioselective Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic deployment of highly functionalized building blocks is paramount. Among these, halogenated heterocycles offer a versatile platform for the construction of complex molecular architectures. This guide focuses on the practical application of 5-Chloro-3-iodo-2-methoxypyridine , a trifunctionalized pyridine derivative that serves as an exemplary scaffold for programmed, regioselective cross-coupling reactions.
The inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds are the cornerstone of this building block's utility. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles. This pronounced difference in reactivity allows for the selective functionalization at the C3 position, while leaving the less reactive C-Cl bond at the C5 position available for subsequent transformations. This guide will provide detailed protocols and the underlying scientific rationale for leveraging this reactivity differential in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Reactivity Profile
A clear understanding of the substrate's properties is fundamental to its effective use. The table below summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 1261365-72-3 | [1] |
| Molecular Formula | C₆H₅ClINO | [2] |
| Molecular Weight | 269.47 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Reactivity Profile | C-I bond is significantly more reactive in Pd-catalyzed cross-coupling than the C-Cl bond. | [3][4] |
The electron-donating 2-methoxy group can subtly influence the electronic properties of the pyridine ring, though the dominant factor in regioselectivity remains the inherent bond strength and reactivity of the C-I versus C-Cl bond in palladium-catalyzed reactions.[3][4]
Application Notes: Selective Cross-Coupling Strategies
The primary synthetic value of this compound lies in its capacity for sequential, site-selective elaboration. The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions, focusing on the selective functionalization of the C3 position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for generating biaryl and vinyl-substituted aromatic systems.[5][6] The reaction's tolerance of a wide range of functional groups makes it a favored tool in drug discovery.[6]
Causality of Protocol Design: The conditions outlined below are designed to exploit the higher reactivity of the aryl-iodide bond.[7] A standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand is typically effective. The choice of a relatively mild base, such as Na₂CO₃ or K₃PO₄, is often sufficient to promote transmetalation from the boronic acid without disturbing the C-Cl bond.[5]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Chloro-3-iodo-2-methoxypyridine
Introduction: The Strategic Value of 5-Chloro-3-iodo-2-methoxypyridine in Synthesis
In the landscape of modern drug discovery and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. Substituted pyridines are a cornerstone of many biologically active molecules and functional materials.[1][2] this compound is a highly valuable and versatile building block for medicinal chemistry, offering two distinct reactive sites for sequential, selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions provides a powerful strategic advantage, enabling the precise and controlled construction of intricate molecular architectures.[3][4]
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][5] This inherent reactivity difference is the foundation of the protocols described herein, allowing for chemoselective coupling at the more labile C-3 iodine position while preserving the C-5 chlorine for subsequent transformations. This guide provides detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization of the C-I bond of this compound. Each protocol is designed to be a self-validating system, with explanations for the choice of catalysts, ligands, and reaction conditions to ensure reproducibility and success.
The Cornerstone of Reactivity: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions universally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl) and the electron density of the palladium center, which is modulated by the supporting ligands.[6]
-
Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc, or organocopper) transfers its organic group to the palladium(II) complex. This step often requires activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds, utilizing generally stable and commercially available boronic acids or esters.[2][7] The key to success with this compound is to employ conditions that favor the oxidative addition at the C-I bond over the more robust C-Cl bond.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is standard. For this selective coupling, Pd(PPh₃)₄ can be used directly, as it is often sufficient for reactive C-I bonds and less likely to activate the C-Cl bond under mild conditions.[7]
-
Ligand: Triphenylphosphine (PPh₃) is a good starting point. For more challenging couplings, or if the C-Cl bond shows unwanted reactivity, more sterically hindered and electron-rich ligands like SPhos or XPhos can be employed, but they also increase the risk of C-Cl activation, so careful temperature control is necessary.[8]
-
Base: An aqueous solution of a mild inorganic base such as Na₂CO₃ or K₂CO₃ is typically sufficient.[9] The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ can be used if needed.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is common and effective.[7] This facilitates the interaction of the organic-soluble catalyst and substrate with the water-soluble inorganic base.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous, degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add degassed toluene (to achieve a concentration of ~0.1 M) and the 2.0 M aqueous Na₂CO₃ solution (2.0 equiv) via syringe.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloro-2-methoxypyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Mild catalyst, selective for C-I bond activation.[7] |
| Ligand | (PPh₃, integrated) | Sufficient for reactive C-I bond, minimizes C-Cl activation. |
| Base | Na₂CO₃ (aq) | Mild base, effective for boronic acid activation.[9] |
| Solvent | Toluene/H₂O | Standard biphasic system for Suzuki couplings.[7] |
| Temperature | 80-90 °C | Promotes C-I coupling without significant C-Cl reactivity. |
Section 2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable alkynyl-aryl structures.[5][10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. The high reactivity of the C-I bond in this compound makes it an ideal substrate for selective Sonogashira coupling.[4][11]
Expert Insights: Causality Behind Experimental Choices
-
Catalytic System: The classic Sonogashira system consists of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Ligand: Triphenylphosphine (PPh₃) is the most common ligand and is often part of the palladium precatalyst itself. Its role is to stabilize the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX by-product and to facilitate the deprotonation of the terminal alkyne.[12]
-
Solvent: Apolar aprotic solvents like THF or DMF are commonly used.
Protocol 2: Selective Sonogashira Coupling at the C-3 Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (Anhydrous, degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (to ~0.2 M). Add triethylamine (2.5 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-6 hours at room temperature.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-alkynyl-5-chloro-2-methoxypyridine.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Standard, reliable catalyst for Sonogashira reactions.[12] |
| Cu Co-catalyst | CuI | Facilitates alkyne activation and transmetalation.[5] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases.[12] |
| Solvent | THF | Good solvent for dissolving reactants and catalyst. |
| Temperature | Room Temperature to 50 °C | Mild conditions are sufficient for the reactive C-I bond.[5] |
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the formation of C-N bonds from aryl halides.[13][14] For this compound, this reaction allows for the selective introduction of a wide range of primary and secondary amines at the C-3 position.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst System: This reaction typically requires a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand. Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.[15]
-
Ligand: The choice of ligand is critical. For coupling at the reactive C-I bond, ligands like BINAP or XPhos are highly effective.[8][13] These bulky ligands facilitate the reductive elimination step, which is often rate-limiting in C-N coupling, and promote the formation of the active monophosphine palladium species.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[14] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.
Caption: General experimental workflow for the Buchwald-Hartwig amination.[14]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (Anhydrous, degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk flask.
-
Substrate Addition: Add this compound (1.0 equiv). Seal the flask.
-
Solvent and Amine Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene (to ~0.1-0.2 M) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-amino-5-chloro-2-methoxypyridine derivative.
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ | Common and effective Pd(0) source.[15] |
| Ligand | XPhos | Bulky, electron-rich ligand, excellent for C-N coupling.[8] |
| Base | NaOt-Bu | Strong, non-nucleophilic base required for amine deprotonation.[14] |
| Solvent | Toluene | Standard high-boiling, aprotic solvent. |
| Temperature | 100-110 °C | Ensures efficient coupling without C-Cl activation. |
Conclusion and Future Directions
The protocols outlined in this guide demonstrate the utility of this compound as a versatile synthetic intermediate. By leveraging the inherent chemoselectivity of palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the C-3 position, yielding a diverse array of 3-aryl, 3-alkynyl, and 3-amino-5-chloro-2-methoxypyridine derivatives. These products retain the C-5 chlorine atom, which serves as a handle for subsequent diversification. To activate the less reactive C-Cl bond, more forcing conditions are typically required, including higher temperatures and the use of specialized, highly active catalyst systems featuring bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands.[16][17] This stepwise approach enables the rapid and efficient construction of complex, polysubstituted pyridine scaffolds, which are of significant interest to researchers in drug development and materials science.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
- Request PDF. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- ArODES. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- University of Groningen research portal. (n.d.).
- Wang, et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry.
- MDPI. (n.d.).
- Fisher Scientific. (n.d.).
- RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. BenchChem.
- Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.
- NIH. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- IntechOpen. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
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- Organic Chemistry Portal. (n.d.).
- Chemical Reviews. (n.d.).
- ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- Chem 115 Myers. (n.d.). The Suzuki Reaction.
- RSC Publishing. (n.d.). Palladium-catalysed cross-couplings by C–O bond activation.
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
- RSC Publishing. (2025). Suzuki–Miyaura (hetero-)
- PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.
- MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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Application Notes and Protocols for the Sonogashira Coupling of 5-Chloro-3-iodo-2-methoxypyridine
Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed cross-coupling reaction, often facilitated by a copper(I) co-catalyst, has become an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its tolerance of various functional groups and the typically mild conditions under which it can be performed.[1][3]
For researchers and professionals in drug development, the Sonogashira coupling offers a powerful method for constructing molecular scaffolds that are prevalent in biologically active compounds. Pyridine derivatives, in particular, are key building blocks in numerous pharmaceuticals.[4] The ability to selectively introduce alkyne moieties onto a pyridine core, such as in the case of 5-chloro-3-iodo-2-methoxypyridine, opens up a vast chemical space for the synthesis of novel drug candidates. The resulting alkynylpyridines can serve as versatile intermediates for further transformations, including cyclizations and click chemistry.
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for optimization and troubleshooting.
Substrate Analysis: this compound
The choice of this compound as the substrate presents a key question of regioselectivity. The pyridine ring is substituted with two different halogen atoms: a chloro group at the 5-position and an iodo group at the 3-position. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst. Consequently, the Sonogashira coupling is expected to proceed selectively at the 3-position, leaving the chloro substituent intact for potential subsequent transformations.
Compound Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1142193-41-8 |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Appearance | Off-white to yellow solid |
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in our case, the C-I bond of this compound) to form a Pd(II) complex.[5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium(II) complex, displacing the iodide.[5]
-
Reductive Elimination: The aryl and acetylide ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]
The Copper Cycle:
-
Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) iodide in the presence of a base (typically an amine) to form a copper acetylide intermediate.[5] This step is crucial as it increases the nucleophilicity of the alkyne.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale reaction. Appropriate adjustments to reagent quantities and vessel sizes may be necessary for scaling up or down.
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (TEA) (≥ 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
Equipment Setup:
All glassware should be oven-dried and cooled under a stream of inert gas before use to ensure anhydrous conditions. The reaction should be carried out under a positive pressure of argon or nitrogen.
Figure 2: A streamlined workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Evacuate the flask and backfill with an inert gas. Add anhydrous, degassed solvent (e.g., THF, approximately 5-10 mL per mmol of the aryl iodide). Add triethylamine (at least 3.0 eq) to the mixture.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred suspension via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), it can be gently heated to 40-60°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Catalyst | PdCl₂(PPh₃)₂ is a robust and commercially available catalyst. Pd(PPh₃)₄ can also be used. | If the reaction is slow, a higher catalyst loading (up to 5 mol%) may be necessary. Ensure the catalyst is not deactivated by exposure to air or moisture. |
| Co-catalyst | CuI is essential for the reaction to proceed at a reasonable rate under mild conditions. | The absence of CuI will likely lead to a very slow or no reaction. Copper-free Sonogashira protocols exist but often require more forcing conditions or specialized ligands. |
| Base | Triethylamine (TEA) is a common choice. Diisopropylethylamine (DIPEA) can also be used. | The base neutralizes the HI formed during the reaction and facilitates the formation of the copper acetylide. Insufficient base can stall the reaction. |
| Solvent | THF and DMF are good general-purpose solvents. | The choice of solvent can influence the solubility of the reagents and the reaction rate. Ensure the solvent is anhydrous and degassed. |
| Temperature | Start at room temperature and gently heat if necessary. | Higher temperatures can sometimes lead to side reactions, such as the Glaser homocoupling of the alkyne.[4] |
| Side Reactions | The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling). | This can be minimized by ensuring the reaction is kept under an inert atmosphere and by the slow addition of the alkyne. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
This compound: Handle in a well-ventilated area. Avoid inhalation and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Copper(I) Iodide: Can be an irritant.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
-
Solvents: THF and DMF are flammable and have associated health risks. Use in a well-ventilated area or fume hood.
-
-
Inert Atmosphere: The use of an inert gas is crucial for the stability of the palladium(0) catalyst and to prevent the oxidative homocoupling of the alkyne.
Conclusion
The Sonogashira coupling of this compound provides a reliable and efficient route to valuable 3-alkynyl-5-chloro-2-methoxypyridine intermediates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this protocol to synthesize a diverse range of compounds for applications in drug discovery and materials science. The selective reactivity of the iodo substituent allows for the retention of the chloro group, offering a handle for further synthetic manipulations. This detailed guide serves as a comprehensive resource for the practical application of this important cross-coupling reaction.
References
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Doucet, H., & Hierso, J. C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(11), 5084-5121. [Link]
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Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
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Erdélyi, M., & Gogoll, A. (2001). Microwave-Assisted Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Halides with Terminal Alkynes. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
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Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]
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ResearchGate. Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]
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Application Notes & Protocols: 5-Chloro-3-iodo-2-methoxypyridine in Medicinal Chemistry
Abstract
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, owing to their ability to engage in key biological interactions and their synthetic tractability. 5-Chloro-3-iodo-2-methoxypyridine has emerged as a particularly valuable building block for drug discovery professionals. Its unique arrangement of substituents—a reactive iodine at the 3-position, a less reactive chlorine at the 5-position, and a modulating methoxy group at the 2-position—offers a powerful platform for controlled, regioselective synthesis. This guide provides an in-depth exploration of the strategic application of this intermediate, focusing on its differential reactivity in palladium-catalyzed cross-coupling reactions and providing detailed, field-proven protocols for its use in constructing complex molecular architectures relevant to medicinal chemistry.
Introduction: The Strategic Advantage of Differential Halogen Reactivity
The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The ability to precisely functionalize this core is paramount in tuning a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound is a heterocyclic building block that offers exceptional synthetic control.[1]
The key to its utility lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2][3] This reactivity differential allows for the selective functionalization of the C-3 position (iodine) while leaving the C-5 position (chlorine) intact for subsequent transformations or as a crucial element for biological activity.[2] This sequential, regioselective approach is a cornerstone of efficient lead optimization campaigns in drug discovery.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is essential for safe and effective use.
| Property | Value |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 886365-31-9 |
| Primary Hazard | Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary application of this compound is in palladium-catalyzed cross-coupling reactions. These methods provide robust and versatile pathways for forming C-C and C-N bonds, which are fundamental transformations in pharmaceutical synthesis.
Workflow: Divergent Synthesis Pathways
The differential reactivity of the C-I and C-Cl bonds enables a divergent synthetic strategy. The more labile C-I bond is addressed first under milder conditions, followed by a second coupling at the more robust C-Cl site if desired, often requiring more forcing conditions or specialized catalyst systems.
Caption: Divergent synthetic routes from this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[4] This reaction is a cornerstone for building the complex scaffolds of many kinase inhibitors and other targeted therapies.[5][6]
Causality and Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex like Pd(PPh₃)₄, is essential. The choice of ligand (e.g., PPh₃, SPhos) is critical for stabilizing the catalyst and promoting the catalytic cycle.[7]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[4]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-2-methoxypyridine product.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable linkers and pharmacophores in medicinal chemistry.[8] This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper(I).[9]
Causality and Experimental Choices:
-
Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles.[10] The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[10][11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.
-
Copper-Free Variants: While traditional Sonogashira reactions use a copper co-catalyst, concerns about copper toxicity in pharmaceutical intermediates have led to the development of copper-free methods, which often require specific ligands to facilitate the catalytic cycle.[8]
Protocol: Selective Sonogashira Coupling at the C-3 Position
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the 3-alkynyl-5-chloro-2-methoxypyridine product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[12] This palladium-catalyzed cross-coupling allows for the direct amination of the pyridine ring.[2]
Causality and Experimental Choices:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) are often required to promote the reductive elimination step, which forms the C-N bond and is typically the rate-limiting step of the catalytic cycle.[3]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like K₃PO₄ or Cs₂CO₃ may be employed for substrates with base-sensitive functional groups.[13]
-
Inert Conditions: The palladium(0) catalytic species and the electron-rich phosphine ligands are sensitive to oxygen, making the maintenance of a strictly inert atmosphere critical for success.[13]
Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position
-
Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a vial.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture in a pre-heated oil bath or heating block to 80-110 °C. Stir vigorously for 4-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 3-amino-5-chloro-2-methoxypyridine derivative.
Case Study: Synthesis of Kinase Inhibitors
The 2,3,5-trisubstituted pyridine scaffold is a key feature in a number of potent kinase inhibitors, which are a major class of cancer therapeutics.[14][15] The synthesis of these molecules often relies on the sequential, regioselective functionalization of a dihalopyridine starting material. For example, in the development of p38 MAPK inhibitors for inflammatory diseases, a common synthetic route involves an initial Suzuki coupling at the more reactive position, followed by a nucleophilic aromatic substitution or a second coupling at the less reactive position.[16] The use of this compound provides a predictable and high-yielding entry into these important molecular scaffolds.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its well-defined and predictable differential reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and regioselective synthesis of complex substituted pyridines. The protocols outlined in this guide provide a robust starting point for researchers to leverage this key intermediate in the discovery and development of novel therapeutic agents. Mastery of these techniques enables the rapid generation of molecular diversity, accelerating the journey from hit identification to clinical candidate.
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Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]
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MDPI. Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. Available from: [Link]
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Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine. Available from: [Link]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. chemicalkinomics.com [chemicalkinomics.com]
- 16. upcommons.upc.edu [upcommons.upc.edu]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 5-Chloro-3-iodo-2-methoxypyridine
Abstract
5-Chloro-3-iodo-2-methoxypyridine is a highly versatile and strategically important starting material in medicinal chemistry. Its di-halogenated structure, featuring two distinct carbon-halogen bonds of differential reactivity, allows for sequential and selective functionalization. This guide provides an in-depth exploration of its application in synthesizing advanced pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions. We will detail the underlying principles of selective reactivity and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to leverage this powerful building block for the rapid generation of diverse molecular scaffolds.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, while the surrounding carbon positions offer vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles. This compound is a particularly valuable building block due to its pre-installed functional handles, which offer a predictable and controlled route to complex, multi-substituted pyridine derivatives.[1][2]
The core utility of this reagent lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides towards the initial oxidative addition step in these catalytic cycles is: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[3][4] This reactivity differential is the cornerstone of the synthetic strategies described herein, allowing for highly chemoselective functionalization at the C-3 (iodo) position while preserving the C-5 (chloro) position for subsequent transformations. This orthogonal reactivity enables a divergent synthetic approach from a single, common intermediate.
Figure 1: Synthetic workflow for the selective functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[5][6] This reaction is ideal for introducing aryl and heteroaryl moieties at the 3-position of the pyridine core, a common strategy for modulating biological activity.
Causality Behind Protocol Choices:
-
Catalyst System: While simple catalysts like Pd(PPh₃)₄ can be effective, aryl chlorides (and electron-rich iodides) often benefit from more robust catalytic systems. The use of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) promotes the often rate-limiting oxidative addition step and subsequent reductive elimination.[7]
-
Base and Solvent: A base is required to activate the boronic acid via the formation of a boronate complex, facilitating transmetalation to the palladium center.[6] A mixture of an organic solvent (like dioxane or DME) and water is commonly used; water aids in dissolving the inorganic base and can accelerate the reaction.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv., 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-methoxy-3-phenylpyridine.
Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | Good |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | Excellent |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Good |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] The resulting alkynyl-substituted pyridines are valuable intermediates, serving as precursors for heterocycles via cyclization reactions or as rigid linkers in drug design.
Causality Behind Protocol Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to quench the HX acid formed during the catalytic cycle.[9][10]
Protocol 3.1: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv., 2 mol%), and CuI (0.04 equiv., 4 mol%).
-
Add anhydrous THF and anhydrous TEA. Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-methoxy-3-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[3][11] This method allows for the direct coupling of amines with the pyridine core, providing access to a wide range of 3-aminopyridine derivatives.
Causality Behind Protocol Choices:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[11] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective. They facilitate the formation of the active L-Pd(0) species, promote oxidative addition, and are crucial for the final C-N bond-forming reductive elimination step.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice for many amines. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures or longer reaction times.[12]
Protocol 4.1: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply (glovebox recommended for handling solids)
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, charge a reaction tube with Pd₂(dba)₃ (0.01 equiv., 1 mol%), XPhos (0.024 equiv., 2.4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add morpholine (1.2 equiv.) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to yield 4-(5-chloro-2-methoxypyridin-3-yl)morpholine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ (1) / XPhos (2.4) | NaOtBu | Toluene | 100 | Standard conditions for aryl amines. |
| Benzylamine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 110 | Weaker base may be tolerated. |
| Pyrrolidine | Pd₂(dba)₃ (1) / RuPhos (2.4) | K₃PO₄ | t-BuOH | 90 | Alternative solvent/base system. |
| N-Methylaniline | Pd(OAc)₂ (2) / DavePhos (3) | NaOtBu | Toluene | 100 | Effective for secondary amines. |
Conclusion and Future Directions
This compound stands out as a premier building block for constructing complex pharmaceutical intermediates. The predictable and highly selective reactivity of the C-I bond in the presence of a C-Cl bond enables a modular approach to synthesis. By employing robust palladium-catalyzed methods such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, chemists can efficiently generate diverse libraries of 3-substituted-5-chloropyridines. Crucially, the intact C-Cl bond on these products serves as a valuable handle for subsequent diversification, allowing for a second cross-coupling reaction under more forcing conditions to access fully substituted, drug-like scaffolds. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this versatile intermediate.
References
-
Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]
-
NROChemistry. "Buchwald-Hartwig Coupling: Mechanism & Examples." Available at: [Link]
-
Wikipedia. "Sonogashira coupling." Available at: [Link]
-
YouTube. "Sonogashira Coupling Reaction Mechanism." Available at: [Link]
-
ResearchGate. "Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene." Available at: [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling." Available at: [Link]
-
National Institutes of Health (NIH). "Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine)." Available at: [Link]
-
ResearchGate. "Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine..." Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Value of a Dihalogenated Pyridine Intermediate
An Application Guide to 5-Chloro-3-iodo-2-methoxypyridine in Agrochemical Synthesis
In the landscape of modern agrochemical research, the pyridine scaffold is a cornerstone for the development of novel insecticides, fungicides, and herbicides.[1] Its unique electronic properties and ability to be functionalized at various positions make it a privileged structure in lead discovery and optimization. This compound emerges as a particularly valuable building block due to its distinct arrangement of functional groups.[2][3][4] This guide provides an in-depth exploration of its application, focusing on the strategic exploitation of its differential halogen reactivity in palladium-catalyzed cross-coupling reactions—a foundational technology in the synthesis of complex active ingredients.[5]
The key to this molecule's utility lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, the C-I bond is substantially more susceptible to oxidative addition to the palladium(0) catalyst.[6] This disparity allows for highly selective, stepwise functionalization, where the iodo-position can be addressed first, leaving the less reactive chloro-position available for subsequent transformations. This inherent orthogonality is a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures with precision and efficiency.
Core Application: Site-Selective Cross-Coupling Reactions
The primary application of this compound in agrochemical synthesis is as a versatile intermediate in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon bonds, which form the backbone of many active ingredients.[5][7]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds for Fungicides
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a widely used method for constructing biaryl linkages.[8][9] This structural motif is prevalent in a number of modern fungicides. The selective reaction at the 3-position (iodo) of this compound allows for the introduction of various aryl or heteroaryl groups, while preserving the chlorine atom at the 5-position for potential future modifications.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol details a representative procedure for the selective coupling of this compound with a generic arylboronic acid.
Principle: A palladium catalyst facilitates the cross-coupling of the aryl iodide with an arylboronic acid. The reaction proceeds selectively at the more reactive C-I bond, leaving the C-Cl bond intact.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is sealed with a septum, and the atmosphere is replaced with nitrogen or argon.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) and add this catalyst mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 3-aryl-5-chloro-2-methoxypyridine.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Arylboronic acid |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Dioxane / H₂O |
| Temperature | 80-90 °C |
| Typical Yield | 75-95% |
| Characterization | ¹H NMR, ¹³C NMR, MS, HPLC |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][10] This reaction is crucial for introducing alkynyl moieties, which can serve as versatile handles for further chemical elaboration (e.g., via click chemistry, reduction, or hydration) or may be integral to the final agrochemical's structure. The selective coupling at the iodo-position of this compound is again the key strategic advantage.[6][11]
Protocol 2: Selective Copper-Free Sonogashira Coupling
This protocol describes a copper-free Sonogashira coupling, which can be advantageous as it avoids potential issues with copper toxicity and homocoupling of the alkyne.
Principle: A palladium catalyst, in the presence of a base, facilitates the cross-coupling of the aryl iodide with a terminal alkyne. This copper-free variant often employs a phosphine ligand and an amine base.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Catalytic Cycle Diagram:
Caption: Simplified Sonogashira Catalytic Cycle.
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous THF.
-
Add the amine base, such as DIPEA (3.0 eq).
-
Degas the solution by bubbling nitrogen or argon through it for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.03 eq), under a positive pressure of the inert gas.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash chromatography to afford the 3-alkynyl-5-chloro-2-methoxypyridine.
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, Terminal Alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Base | DIPEA or TEA |
| Solvent | THF or DMF |
| Temperature | 25-50 °C |
| Typical Yield | 80-98% |
| Characterization | ¹H NMR, ¹³C NMR, MS, IR |
Conclusion: A Versatile Intermediate for Agrochemical Innovation
This compound stands out as a highly effective and versatile intermediate for the synthesis of complex agrochemicals. Its defining feature—the differential reactivity of its iodo and chloro substituents—provides a robust platform for selective, sequential cross-coupling reactions. This allows researchers to meticulously build molecular complexity, a critical capability in the quest for new active ingredients with improved efficacy and safety profiles. The protocols and principles outlined in this guide demonstrate the practical application of this building block in key synthetic transformations that are fundamental to the agrochemical industry.
References
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- Chlorantraniliprole synthesis. ChemicalBook.
- Method for synthesizing chlorantraniliprole. Patsnap Eureka.
- Preparation method of chlorantraniliprole. Google Patents.
- PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
- Hapten synthesis and antibody production for cyantraniliprole immunoassay. RSC Advances.
- New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. Google Patents.
- 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD.
- Chlorantraniliprole synthesis method. Google Patents.
- Sonogashira coupling. Wikipedia.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry.
- This compound. Amerigo Scientific.
- This compound. LabSolutions.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. ResearchGate.
- Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate.
- Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. Benchchem.
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- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Catalyst Selection for Sequential Functionalization of 5-Chloro-3-iodo-2-methoxypypyridine
Executive Summary
5-Chloro-3-iodo-2-methoxypyridine is a highly valuable, di-halogenated building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of two distinct halogen atoms—iodine and chlorine—at electronically different positions on the pyridine ring offers a unique opportunity for sequential and site-selective functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium-based catalysts to achieve this selectivity. We detail the underlying principles governing the differential reactivity of the C–I and C–Cl bonds and provide field-proven, step-by-step protocols for targeted Suzuki and Sonogashira couplings at the C3-iodo position, followed by Buchwald-Hartwig amination at the C5-chloro position.
Scientific Background: The Principle of Selective Functionalization
The ability to selectively functionalize one halogen site over another on a di-halogenated scaffold is governed by the relative rates of the rate-determining step in the catalytic cycle, which is typically the oxidative addition of the C–X bond to the Pd(0) catalyst.[1][2] The bond dissociation energy and the polarizability of the carbon-halogen bond are key factors.
The C–I bond is significantly weaker and more polarizable than the C–Cl bond. Consequently, the oxidative addition of a C–I bond to a Pd(0) center is kinetically far more favorable and occurs under much milder conditions than the oxidative addition of a C–Cl bond.[3] This inherent reactivity difference is the cornerstone of the strategy for selectively functionalizing this compound.
-
Position C3 (Iodo): Highly reactive site, amenable to a wide range of standard palladium catalysts under mild conditions.
-
Position C5 (Chloro): Significantly less reactive site, requiring more forcing conditions, including higher temperatures and specialized, highly active catalyst systems, to facilitate oxidative addition.[1]
This differential reactivity allows for a reliable, two-step functionalization sequence: first at the C3-iodo position under mild conditions, followed by a second coupling at the C5-chloro position using a more robust catalytic system.
Strategic Workflow for Sequential Functionalization
The logical approach to modifying this substrate involves a decision-making process based on the desired final structure. The following workflow illustrates the strategic path for sequential modification.
Caption: Decision workflow for the sequential functionalization of this compound.
PART A: Selective Functionalization at the C3-Iodo Position
The high reactivity of the C3-iodo bond allows for the use of a variety of standard palladium catalysts under relatively mild conditions. The primary goal is to select a system that is active enough for the C-I bond but will not activate the C-Cl bond, even with prolonged reaction times or moderate heating.
Catalyst Selection Rationale
For C-I bond activation, traditional and widely available catalyst systems are highly effective.
-
For Suzuki & Stille Couplings: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often sufficient.[4] It is a reliable Pd(0) source that works well for reactive aryl iodides. Alternatively, an in-situ system generated from a Pd(II) source like Palladium(II) acetate, Pd(OAc)₂, with a phosphine ligand such as triphenylphosphine (PPh₃) provides excellent results.
-
For Sonogashira Couplings: The classic PdCl₂(PPh₃)₂ in combination with a copper(I) iodide (CuI) co-catalyst is the standard choice.[5][6] This system efficiently facilitates the coupling of terminal alkynes to the aryl iodide.
Comparative Catalyst Systems for C3-Iodo Functionalization
| Coupling Reaction | Palladium Source | Ligand | Co-Catalyst/Base | Typical Temp. (°C) | Key Advantages |
| Suzuki | Pd(OAc)₂ (2-5 mol%) | SPhos (4-10 mol%) | K₂CO₃ or K₃PO₄ | 80 - 100 | High yields, excellent functional group tolerance.[4][7] |
| Suzuki | Pd(PPh₃)₄ (5 mol%) | (self-ligated) | Na₂CO₃ (aq.) | 80 - 90 | Readily available, simple setup.[7][8] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-3 mol%) | (self-ligated) | CuI (4-6 mol%) / Et₃N | 25 - 65 | Mild conditions, reliable for C(sp)-C(sp²) bond formation.[5][9] |
Protocol 1: Selective Suzuki Coupling at the C3-Iodo Position
This protocol details the coupling of an arylboronic acid at the C3 position.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 or 5:1 ratio), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed dioxane/water solvent mixture via syringe.[7]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-chloro-3-aryl-2-methoxypyridine product.
PART B: Functionalization at the C5-Chloro Position
Once the C3 position is functionalized, the remaining C5-chloro group can be targeted. Activating the stronger C-Cl bond requires a more potent catalyst system and typically higher reaction temperatures.[1]
Catalyst Selection Rationale
The key to activating the C-Cl bond is using a catalyst system that can readily undergo the challenging oxidative addition step. This is achieved by using bulky, electron-rich phosphine ligands.[1] These ligands stabilize the Pd(0) center, promote the oxidative addition, and accelerate the final reductive elimination step.[10]
-
Ligand Choice: Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are essential.[1] Standard ligands like PPh₃ are often ineffective for C-Cl activation.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., RuPhos Pd G3 or G4) are often more efficient and reliable.[1] These precatalysts form the active Pd(0) species cleanly and efficiently in solution.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for Buchwald-Hartwig aminations.[1][10]
Caption: Role of bulky ligands in the Buchwald-Hartwig catalytic cycle for C-Cl activation.
Protocol 2: Buchwald-Hartwig Amination at the C5-Chloro Position
This protocol details the amination of the C5-chloro position of the product obtained from Protocol 1.
Materials and Reagents:
-
5-Chloro-3-R¹-2-methoxypyridine (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
RuPhos Pd G3 Precatalyst (0.02-0.05 equiv)
-
RuPhos (0.02-0.05 equiv, if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Strictly anhydrous and anaerobic conditions are required.[1]
Procedure:
-
Inside a glovebox or using Schlenk techniques, add the 5-chloro-3-R¹-2-methoxypyridine, RuPhos Pd G3 precatalyst, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. These reactions can be slow and may require 12-24 hours for full conversion.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 5-amino-3-R¹-2-methoxypyridine derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low conversion at C3-Iodo | Inactive catalyst; presence of oxygen. | Ensure rigorous degassing of solvents.[4] Use a fresh bottle of catalyst or ligand. Consider a slight increase in temperature (e.g., to 80°C). |
| Reaction at C5-Chloro stalls | Catalyst deactivation; insufficient temperature; impure base. | Use a palladium precatalyst for more reliable activation.[1] Ensure NaOtBu is fresh and handled under inert conditions. Increase temperature to 110°C. Increase catalyst loading to 5 mol%.[1] |
| Hydrodehalogenation at C5-Cl | Competing side reaction, often exacerbated by trace water. | Ensure scrupulously dry reagents and solvents.[1] Using a slight excess of the amine can help favor the desired coupling pathway. |
| Poor selectivity (reaction at both sites) | Reaction conditions for C3-Iodo coupling are too harsh. | For the initial C3-iodo coupling, avoid high temperatures (>90°C) and highly active catalyst systems (e.g., biarylphosphine ligands) unless necessary. Stick to milder conditions first. |
Conclusion
The strategic, sequential functionalization of this compound is a highly reliable and powerful method for generating diverse, polysubstituted pyridine derivatives. By exploiting the fundamental differences in C-I and C-Cl bond reactivity, chemists can selectively address each position using tailored palladium catalyst systems. Success hinges on a rational choice of catalyst and ligand—milder, conventional systems for the reactive C3-iodo position, and robust, highly active systems featuring bulky, electron-rich ligands for the challenging C5-chloro position. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile building block in drug discovery and development.
References
- Benchchem. Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- Hartwig, J. F., et al. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health.
- Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- University of St. Thomas. Oxidative Addition & Palladium Coupling.
- Benchchem. Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
- Benchchem. Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Omega. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential.
- Rojas Lab. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Suzuki reaction.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-iodo-2-methoxypyridine
Welcome to the technical support center for the synthesis of 5-Chloro-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer a detailed, validated protocol to enhance the success and reproducibility of your experiments.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating (methoxy) and electron-withdrawing (chloro, iodo) groups, makes it a versatile precursor for a variety of cross-coupling reactions and further functionalization. However, the synthesis of this molecule is not without its challenges, often related to regioselectivity, reagent stability, and purification. This guide aims to address these issues head-on, providing scientifically grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The primary and most effective route to this compound is through Directed ortho Metalation (DoM).
Core Synthetic Strategy: Directed ortho Metalation (DoM)
The most reliable method for synthesizing this compound is the Directed ortho Metalation (DoM) of 5-chloro-2-methoxypyridine.[1][2][3] In this reaction, the methoxy group at the C2 position directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the C3 position with high selectivity.[3][4] The resulting aryllithium intermediate is then quenched with an iodine source to yield the final product.
Question 1: I am getting very low or no yield of the desired product. My TLC/LC-MS analysis shows only the starting material (5-chloro-2-methoxypyridine).
Answer: This is a common issue and usually points to a problem with the initial lithiation step.
Potential Causes & Solutions:
-
Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive and pyrophoric, degrading upon exposure to moisture and air.[5] Solutions of n-BuLi will degrade over time, depositing a white precipitate of lithium hydride.[5]
-
Solution: Always use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity. A common method for titration is the use of diphenylacetic acid.
-
-
Insufficiently Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react instantly with any protic source, especially water.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents (typically THF or diethyl ether) must be rigorously dried, for example, by passing through a solvent purification system or distilling from sodium/benzophenone.[2] Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Reaction Temperature Too High: Lithiation of pyridines must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as nucleophilic addition of the n-BuLi to the pyridine ring.[2][6]
-
Solution: Maintain a strict temperature control at -78 °C throughout the addition of n-BuLi and for the duration of the lithiation. Use a calibrated low-temperature thermometer.
-
Question 2: My reaction is producing a significant amount of a byproduct, and the desired product is difficult to purify.
Answer: Byproduct formation is often linked to incorrect stoichiometry, temperature fluctuations, or the method of reagent addition.
Potential Causes & Solutions:
-
Formation of 6-lithiated byproduct: While the 2-methoxy group strongly directs to the C3 position, some deprotonation at the C6 position can occur, especially if the reaction temperature is not well-controlled.[4]
-
Di-iodination: If an excess of both n-BuLi and iodine is used, di-iodination can occur, although this is less common if stoichiometry is controlled.
-
Solution: Use a slight excess (typically 1.05 to 1.1 equivalents) of n-BuLi to ensure full conversion of the starting material. Then, use a slight excess of the iodine source (1.1 to 1.2 equivalents) relative to the n-BuLi.
-
-
Competitive Nucleophilic Addition: At higher temperatures, n-BuLi can act as a nucleophile and add to the pyridine ring, leading to complex byproducts.[7]
-
Solution: Strict adherence to the -78 °C reaction temperature is critical. The aggregation state of n-BuLi, influenced by the solvent, can affect its reactivity; tetrameric aggregates, favored in non-coordinating solvents, are more likely to lead to deprotonation, whereas dimers are more prone to nucleophilic addition.[7][8] Using THF helps to create the appropriate reactive species.[9]
-
Question 3: The purification of the final product by column chromatography is challenging. The product co-elutes with impurities.
Answer: Halogenated pyridines can be tricky to purify due to similar polarities of the product, starting material, and certain byproducts.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation on silica gel.
-
Solution: Start with a very non-polar solvent system, such as pure hexanes or a high hexanes/ethyl acetate ratio (e.g., 98:2), and gradually increase the polarity. A shallow gradient is often more effective than a steep one. TLC analysis with multiple solvent systems before attempting the column is highly recommended.
-
-
Product Instability on Silica Gel: Some halogenated pyridines can be sensitive to acidic silica gel.
-
Solution: If you suspect degradation on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). Alternatively, using a different stationary phase like alumina might be beneficial.
-
-
Workup Issues: An incomplete or improper aqueous workup can leave behind salts or other impurities that complicate chromatography.
-
Solution: After quenching the reaction (e.g., with saturated aqueous ammonium chloride or sodium thiosulfate to consume excess iodine), ensure a thorough extraction with a suitable organic solvent. Washing the combined organic layers with brine will help to remove residual water and water-soluble salts.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material for this synthesis?
-
A1: The most direct and commercially available starting material is 5-chloro-2-methoxypyridine.
-
-
Q2: How should I monitor the reaction's progress?
-
A2: Monitoring the lithiation step in-situ is difficult. The most practical approach is to allow the lithiation to proceed for a set amount of time (typically 30-60 minutes at -78 °C) before adding the electrophile (iodine). After quenching the reaction, the progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the appearance of the product.
-
-
Q3: What is the best iodine source to use?
-
A3: Molecular iodine (I₂) is the most common and effective electrophile for quenching the aryllithium intermediate. It should be dissolved in the reaction solvent (e.g., THF) and added dropwise as a solution at -78 °C.
-
-
Q4: What are the key safety precautions for this reaction?
-
A4: The primary hazard is the use of n-butyllithium, which is pyrophoric and reacts violently with water.[5] Always handle n-BuLi in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher (for combustible metals) readily available.
-
-
Q5: My final product appears as a yellow oil or solid, is this normal?
-
A5: Pure this compound is typically a white to off-white solid or powder.[10] A yellow or brown color often indicates the presence of residual iodine or other impurities. If the color persists after chromatography, you can try re-dissolving the product in a suitable solvent and washing with a dilute solution of sodium thiosulfate, followed by drying and removal of the solvent.
-
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Directed ortho Metalation.
Materials:
-
5-chloro-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 5-chloro-2-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed.
-
Quenching: In a separate flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30 minutes before slowly warming to room temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Add saturated aqueous Na₂S₂O₃ solution to dissipate the color of any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Data and Characterization
| Property | Expected Value |
| Appearance | White to off-white powder/solid[10] |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 285.47 g/mol |
| Storage | Store at room temperature[10] |
(Note: Specific NMR and Mass Spectrometry data should be compared against a known standard or literature values for confirmation of structure and purity.)
Visualizing the Workflow & Key Relationships
Synthetic Workflow Diagram
This diagram illustrates the step-by-step process for the synthesis of this compound.
Caption: Directed ortho Metalation Workflow.
Regioselectivity Logic Diagram
This diagram explains the directing effect of the substituents that leads to the desired regioselectivity.
Caption: Regioselectivity in DoM Reaction.
References
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). ResearchGate. [Link]
- El-Gendy, G. A., & Smith, K. (2015).
-
Nioré, P. A., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
n-Butyllithium. Wikipedia. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2010).
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Preprints.org. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2011).
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6625), 1218–1224. [Link]
-
Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. (2010). The Journal of the American Chemical Society, 132(11), 3931–3945. [Link]
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2010). Journal of the American Chemical Society, 132(11), 3931-3945. [Link]
-
Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(67), 9574-9576. [Link]
- Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2013).
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications, 51(41), 8695-8698. [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (2010).
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (1992).
-
Iodine-mediated regioselective C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride to access 3-sulfenylated imidazo[1,2-a]pyridines. (2020). Organic & Biomolecular Chemistry, 18(39), 7853-7858. [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (2022). ChemRxiv. [Link]
- Synthetic method of 2, 3, 5-trichloropyridine. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 7. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 10. 5-chloro-2-iodo-3-methoxypyridine | 1261634-88-1 [sigmaaldrich.cn]
Technical Support Center: Purification of 5-Chloro-3-iodo-2-methoxypyridine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-Chloro-3-iodo-2-methoxypyridine (CAS No. 1261365-72-3). This document offers troubleshooting advice and detailed methodologies to address common challenges encountered during the purification of this and structurally similar substituted pyridine derivatives.
Introduction: The Importance of Purity
This compound is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Impurities, even in trace amounts, can lead to side reactions, lower yields, and complicate the interpretation of biological data.
This guide will walk you through the common purification techniques, offering insights into method selection, optimization, and troubleshooting.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a compound is the first step in developing a robust purification strategy.
| Property | Value | Source |
| CAS Number | 1261365-72-3 | [2][3] |
| Molecular Formula | C6H5ClINO | [1] |
| Molecular Weight | 269.47 g/mol | [1] |
| Physical Form | Typically a solid or powder.[4] | |
| Solubility | Generally soluble in most organic solvents.[2] | |
| Boiling Point | Not readily available. | [2][5] |
| Melting Point | Not readily available. | [2][5] |
Note: Specific experimental data on the boiling point, melting point, and a comprehensive solubility profile in various solvents for this compound are not widely available in the public domain.[2][5] Researchers should determine these properties experimentally to aid in the selection of an appropriate purification method.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound and similar compounds.
Q1: My crude material is a dark, oily residue. How should I proceed with purification?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities. Before attempting a large-scale purification, it is advisable to perform a small-scale analysis, such as Thin Layer Chromatography (TLC), to assess the complexity of the mixture.
-
Initial Cleanup: Consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities. Elute with a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate) to remove highly non-polar impurities, followed by a more polar solvent to elute your target compound.
-
Method Selection: Column chromatography is often the most effective method for purifying oily samples.[6]
Q2: I am having difficulty finding a suitable solvent for recrystallization. What are my options?
A2: Finding the ideal recrystallization solvent can be a process of trial and error. The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7][8]
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, isopropanol, and water).
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a good alternative. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
Q3: During column chromatography, my compound is streaking or giving broad peaks. What is causing this?
A3: Peak tailing or streaking on a chromatography column can be due to several factors, especially with pyridine-containing compounds which can interact with the acidic silanol groups on the silica gel.
-
Solvent Polarity: The eluent may not be polar enough to effectively move the compound down the column. Gradually increasing the polarity of the mobile phase can improve peak shape.
-
Sample Overload: Loading too much crude material onto the column can lead to poor separation.
-
Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase.
-
Interaction with Silica: To mitigate the interaction of the basic pyridine nitrogen with silica gel, a small amount of a basic modifier, such as triethylamine (a few drops per liter of eluent), can be added to the mobile phase.
Purification Methodologies
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[7] The success of this method hinges on the careful selection of a solvent.
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid samples, and it is particularly useful for separating complex mixtures.[6]
-
TLC Analysis: First, determine a suitable solvent system using TLC. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4. For substituted pyridines, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Potential Impurities in the Synthesis of this compound
While the specific impurities will depend on the synthetic route employed, some common side-products in the synthesis of similar compounds can be anticipated. For instance, in reactions involving iodination of substituted pyridines, regioisomers or products of over-iodination could be formed.[9] Incomplete reactions can also lead to the presence of starting materials in the crude product.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of a crude chemical compound like this compound.
Caption: A decision-making workflow for the purification of this compound.
Conclusion
The purification of this compound is a critical step in its utilization for further research and development. While specific, optimized purification protocols for this compound are not extensively documented, the principles and techniques outlined in this guide for recrystallization and column chromatography provide a solid foundation for achieving high purity. Researchers are encouraged to perform initial small-scale experiments to determine the optimal conditions for their specific crude material.
References
-
LabSolutions. This compound. Available at: [Link]
-
The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis. Available at: [Link]
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The Royal Society of Chemistry. Supp Inf. Available at: [Link]
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Amerigo Scientific. This compound. Available at: [Link]
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This compound. Available at: [Link]
-
How to run column chromatography. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
YouTube. Recrystallization. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
YouTube. Column Chromatography. Available at: [Link]
- Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). Available at: [Link]
- Google Patents. A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. Preparation of isomer-free 2,5-dichloro-pyridine.
-
Sunway Pharm Ltd. This compound - CAS:1261365-72-3. Available at: [Link]
Sources
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- 2. This compound | 1261365-72-3 [chemicalbook.com]
- 3. This compound | 1261365-72-3 [amp.chemicalbook.com]
- 4. 5-chloro-2-iodo-3-methoxypyridine | 1261634-88-1 [sigmaaldrich.cn]
- 5. labsolu.ca [labsolu.ca]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,3,5-Substituted Pyridines
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving challenging 2,3,5-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these sterically and electronically demanding substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 2,3,5-substituted pyridines so challenging?
A1: The difficulties arise from a combination of factors inherent to the pyridine scaffold, exacerbated by the specific substitution pattern:
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[1] This is a common issue with heteroaryl substrates.
-
Steric Hindrance: Substituents at the 2- and 3-positions create significant steric bulk around the reaction center (the carbon bearing the halide or triflate). This can impede the crucial oxidative addition step of the catalytic cycle.
-
Electronic Effects: The electronic nature of the substituents at the 2, 3, and 5-positions can modulate the reactivity of the C-X bond. Electron-donating groups can make oxidative addition more difficult, while electron-withdrawing groups can influence other steps in the catalytic cycle.[2]
-
Protodeboronation: Pyridine boronic acids, especially those that are electron-deficient, are prone to this side reaction where the boronic acid group is replaced by a hydrogen atom.[1]
Q2: What is the general order of reactivity for the leaving group on the pyridine ring?
A2: The reactivity of the leaving group (X) in the oxidative addition step generally follows this trend: I > OTf > Br >> Cl.[3] For 2,3,5-substituted pyridines, where steric hindrance can be a major issue, starting with a more reactive leaving group like iodide or triflate can be advantageous. However, with the right choice of a highly active catalyst system, even less reactive chlorides can be successfully coupled.
Q3: Should I use a boronic acid or a boronic ester?
A3: While boronic acids are commonly used, they can be prone to decomposition and trimerization to form boroxines. For challenging substrates like 2,3,5-substituted pyridines, using a more stable boronic acid derivative is often beneficial. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts offer increased stability and can help to minimize side reactions like protodeboronation.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of 2,3,5-substituted pyridines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivation/Low Activity: The pyridine nitrogen is inhibiting the palladium catalyst. The catalyst system is not active enough to overcome the steric hindrance. | a. Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote both oxidative addition and reductive elimination.[4][5] N-heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.[6] b. Palladium Precursor: Use a pre-formed catalyst or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the appropriate ligand.[7] |
| 2. Suboptimal Base: The base may not be effective in promoting the transmetalation step, or it may be causing degradation of the starting materials. | a. Base Screening: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices for challenging Suzuki couplings. Mild bases like potassium fluoride (KF) can also be effective, especially if your substrate is base-sensitive.[8] | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | a. Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[7] Ensure all solvents are rigorously degassed to remove oxygen. | |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often caused by the presence of oxygen.[3] | a. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Protodeboronation: The boronic acid is being replaced by a hydrogen atom. | a. Use Stable Boron Reagents: Switch from a boronic acid to a more stable pinacol ester, MIDA boronate, or trifluoroborate salt. b. Anhydrous Conditions: In some cases, minimizing the amount of water can reduce the rate of protodeboronation. | |
| 3. Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom. | a. Optimize Reaction Conditions: This can be a complex issue related to the catalyst system and the presence of hydride sources. Re-screening ligands and bases may be necessary. | |
| Reaction Stalls/Incomplete Conversion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. | a. Lower Temperature/Shorter Time: If possible, use a more active catalyst that allows for lower reaction temperatures and shorter reaction times. b. Catalyst Loading: A modest increase in catalyst loading might be necessary, but be aware that this can also lead to more side products. |
| 2. Poor Solubility: One of the starting materials or intermediates may be precipitating out of solution. | a. Solvent Screening: Try a different solvent or a solvent mixture to improve solubility. For highly nonpolar substrates, toluene or xylene may be better choices. For more polar substrates, DMF or DMA could be considered, although they can sometimes act as ligands for the palladium. |
Experimental Protocols
General Protocol for Ligand Screening
This protocol provides a framework for systematically screening different phosphine ligands to identify the optimal conditions for your specific 2,3,5-substituted pyridine.
-
Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the 2,3,5-substituted pyridine halide (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the respective phosphine ligand (4 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to each vial.
-
Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular time intervals.
-
Work-up and Analysis: Once the reactions are complete, cool the mixtures to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layers, concentrate, and analyze the crude product to determine the yield and purity for each ligand.
Visualizing the Suzuki Coupling Catalytic Cycle and Troubleshooting
To better understand the reaction and guide your optimization efforts, the following diagrams illustrate the key steps of the catalytic cycle and a decision tree for troubleshooting common issues.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of Suzuki coupling reactions.
References
- Cid, J., Garcia-Anton, J., Riera, A., & Verdaguer, X. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Castillo, R., Reyes, M. J., Izquierdo, M. L., & Alvarez-Builla, J. (2008). Suzuki reaction on pyridinium N-haloheteroarylaminides: regioselective synthesis of 3,5-disubstituted 2-aminopyrazines. Tetrahedron, 64(7), 1351–1370.
- Monteiro, N., Vors, J.-P., Balme, G., Conreaux, D., Bossharth, E., & Desbordes, P. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Synfacts, 2007(4), 0371–0371.
-
DevTools daily. (n.d.). How to create decision tree in graphviz. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions (Doctoral dissertation, The Hong Kong Polytechnic University).
-
Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
- ChemRxiv. (2023). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Axially Chiral Biaryls.
-
DevTools daily. (n.d.). Graphviz Example: decision tree. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Savitha, B., Khader, K. K. A., & Ayyiliath, M. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 68(12), 1871-1878.
- Ghaffari, M., & Jones, C. D. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9561–9566.
-
Chemical Communications. (2016). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...[Link]
-
Kattani, A. (2022, May 27). Visualizing A Decision tree using GraphViz and Pydotplus. Medium. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-843.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]
-
YouTube. (2021, December 3). Visualize the Decision Tree using graphviz [Video]. [Link]
-
The Data Duo. (2020, April 1). Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib). Medium. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
- Ali, A., Shah, S. A. A., Hussain, S., Khan, M., Ahmed, S., Khan, M. R., ... & Ayub, K. (2018). Palladium (0) catalyzed Suzuki cross-coupling reaction of 2, 5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 1-13.
-
Chemistry LibreTexts. (2020, August 7). 5.7 Flowcharts Software. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones / Synfacts, 2007 [sci-hub.ru]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-iodo-2-methoxypyridine
Welcome to the technical support guide for the synthesis of 5-Chloro-3-iodo-2-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing field-proven insights and troubleshooting strategies to improve yield and purity.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The primary synthetic route involves a directed ortho-metalation (DoM) of 5-chloro-2-methoxypyridine, followed by an electrophilic quench with an iodine source. While straightforward in principle, this reaction is often plagued by issues of low yield and the formation of undesired regioisomers. The key to a successful synthesis lies in precise control over the reaction conditions to favor the kinetic C3-lithiated intermediate and prevent isomerization to more thermodynamically stable species.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound?
The most common and effective method is the directed ortho-metalation of 5-chloro-2-methoxypyridine. This involves using a strong, sterically hindered lithium amide base, such as Lithium Diisopropylamide (LDA), to selectively deprotonate the C3 position of the pyridine ring at cryogenic temperatures.[1] The resulting C3-lithiated intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to yield the desired product.[2][3]
Q2: My reaction yield is consistently below 40%. What are the most likely reasons?
Low yields are typically traced back to one of three primary issues:
-
Suboptimal Lithiation: Incomplete deprotonation due to inactive or insufficient base, or the presence of moisture which quenches the organolithium reagent.
-
Competitive Side Reactions: The formation of undesired regioisomers through non-selective deprotonation or rearrangement of the lithiated intermediate. A significant side reaction in this chemistry is the "Halogen Dance" rearrangement.[4][5]
-
Inefficient Quenching: Problems with the iodine addition or degradation of the lithiated intermediate before it can be trapped.
Q3: I'm observing multiple spots on my TLC analysis after the reaction. What are these byproducts?
The common byproducts in this reaction are:
-
Unreacted Starting Material: 5-chloro-2-methoxypyridine.
-
4-iodo Regioisomer: 5-Chloro-4-iodo-2-methoxypyridine. This is often the primary isomeric impurity and can arise from a "Halogen Dance" rearrangement where the lithium intermediate migrates from the kinetic C3 position to the more thermodynamically stable C4 position before being quenched.[6]
-
Protonated Starting Material: If the reaction is quenched with a proton source (e.g., moisture) before iodine addition.
Q4: How can I definitively confirm that I have synthesized the correct 3-iodo isomer?
Standard 1D ¹H NMR is usually sufficient. The C4 and C6 protons of the desired this compound will appear as distinct singlets. In contrast, the 4-iodo isomer would show two doublets for the C3 and C6 protons. For unambiguous confirmation, a 2D Nuclear Overhauser Effect (NOE) NMR experiment can be performed. An NOE correlation between the methoxy protons (at C2) and the proton at C4 would be expected for the 3-iodo isomer, which would be absent in the 4-iodo isomer.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 5-chloro-2-methoxypyridine, the lithiation step is the likely point of failure.
-
Possible Cause A: Inactive/Insufficient Lithiating Agent.
-
Causality: Lithium amide bases like LDA are highly sensitive to moisture and air. Commercially available solutions of n-BuLi (used to generate LDA) can also degrade over time, leading to a lower actual concentration than stated on the bottle.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Use Freshly Prepared LDA: Prepare LDA in situ immediately before use by adding a titrated solution of n-BuLi to diisopropylamine in THF at -78 °C.
-
Titrate n-BuLi: Regularly titrate your n-BuLi solution (e.g., using diphenylacetic acid) to know its exact molarity.
-
Use Sufficient Excess: Employ 1.1 to 1.5 molar equivalents of LDA to ensure complete deprotonation of the substrate.
-
-
-
Possible Cause B: Incorrect Reaction Temperature.
-
Causality: While deprotonation needs to be initiated, allowing the temperature to rise prematurely can cause the degradation of the LDA base or the sensitive lithiated pyridine intermediate.
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath) throughout the base addition and the subsequent stirring period before the iodine quench.
-
Problem 2: High Proportion of 5-Chloro-4-iodo-2-methoxypyridine Isomer
The formation of the 4-iodo isomer is a classic sign of a "Halogen Dance" rearrangement, a thermodynamically driven process.[7][8]
-
Causality: The initially formed, kinetically favored C3-lithiated species is less stable than the C4-lithiated species. If the reaction temperature is too high or the reaction time before quenching is too long, the C3-lithio intermediate can rearrange to the C4-lithio intermediate.[6] This rearrangement is base-catalyzed and temperature-dependent.
-
Solution:
-
Strict Temperature Control: This is the most critical factor. The reaction must be maintained at -78 °C from the moment of base addition until the iodine quench is complete. Even a brief warming can initiate the rearrangement.[6]
-
Minimize Lithiation Time: Do not extend the stirring time after LDA addition unnecessarily. A period of 30-60 minutes at -78 °C is typically sufficient for complete deprotonation.
-
Rapid Quench: Add the solution of iodine in THF dropwise but quickly to the lithiated species at -78 °C.
-
Consider Flow Chemistry: For larger scale synthesis, continuous-flow reactors offer superior control over temperature and residence time, which can effectively suppress the halogen dance.[7]
-
The following diagram illustrates the critical branch point between the desired kinetic product and the undesired thermodynamic product.
Caption: Kinetic vs. Thermodynamic control in the lithiation of 5-chloro-2-methoxypyridine.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired C3-iodinated product by favoring the kinetic pathway.
Materials & Reagents
| Reagent | Molar Eq. | Notes |
| 5-chloro-2-methoxypyridine | 1.0 | Ensure substrate is dry. |
| Diisopropylamine | 1.2 | Distill from CaH₂. |
| n-Butyllithium (n-BuLi) | 1.1 | Use a titrated solution (e.g., 2.5 M in hexanes). |
| Anhydrous Tetrahydrofuran (THF) | - | Freshly distilled from Na/benzophenone. |
| Iodine (I₂) | 1.2 | Dry in a desiccator over P₂O₅. |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
LDA Preparation:
-
To the reaction flask, add anhydrous THF and diisopropylamine (1.2 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Lithiation of Substrate:
-
Prepare a solution of 5-chloro-2-methoxypyridine (1.0 eq) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed.
-
-
Iodination (Quench):
-
In a separate flame-dried flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the lithiated species should dissipate.
-
After the addition is complete, stir for an additional 30 minutes at -78 °C.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C to consume excess iodine.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from the starting material and the 4-iodo isomer.
-
Troubleshooting Workflow
Use this flowchart to systematically diagnose issues with the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
References
-
La-Venia, A., et al. (2021). Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine. Chemistry–A European Journal. Available at: [Link]
-
Brégent, T., et al. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry–A European Journal, 25(49), 11447-11451. Available at: [Link]
-
Wikipedia contributors. (2023). Halogen dance rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. Available at: [Link]
-
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. Available at: [Link]
- Comins, D. L., et al. (2000). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 65(18), 5651-5655.
-
Patel, H. V., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-524. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodination (Lithiation / Iodination). Available at: [Link]
Sources
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- 2. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 3. Iodination - Common Conditions [commonorganicchemistry.com]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Halopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet vital field of halopyridine cross-coupling. This guide is designed to provide in-depth, field-proven insights into the common issue of catalyst deactivation. By understanding the underlying causes and implementing the troubleshooting and preventative strategies outlined here, you can enhance the efficiency, reproducibility, and success of your synthetic endeavors.
Introduction: The "2-Pyridyl Problem" and Beyond
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] However, when working with halopyridine substrates, particularly 2-substituted pyridines, researchers often encounter a set of challenges collectively known as the "2-pyridyl problem."[2] The core of this issue lies in the ability of the pyridine nitrogen to coordinate with the palladium catalyst, leading to a variety of deactivation pathways that can stall or completely inhibit the desired transformation.[2][3][4][5] This guide will dissect these deactivation mechanisms and provide actionable solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental observations and provides a structured approach to diagnosing and resolving issues related to catalyst deactivation.
dot
Caption: Troubleshooting workflow for stalled halopyridine cross-coupling reactions.
Q1: My reaction is sluggish or has completely stalled, and I suspect catalyst deactivation. What's the most likely cause with a halopyridine substrate?
A1: The primary suspect is inhibition by the pyridine nitrogen. The lone pair on the nitrogen atom can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2] This is particularly problematic with 2-halopyridines, where the nitrogen can act as a chelating ligand after oxidative addition, hindering subsequent steps in the catalytic cycle like transmetalation.[6]
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: Since the pyridine substrate/product can compete with your desired phosphine or carbene ligand for coordination to the palladium center, increasing the concentration of the ancillary ligand can help to favor the formation of the active catalytic species.[7] A general starting point is to add an extra equivalent of ligand relative to the palladium source.[7]
-
Switch to a More Effective Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald-type ligands like RuPhos, SPhos, or XPhos) are often superior for these challenging substrates.[6][8] Their steric bulk can disfavor the formation of inactive bis-ligated palladium complexes and promote the reductive elimination step.[9]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a more controlled and efficient generation of the active Pd(0) species in solution, often outperforming in-situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][10]
Q2: I'm observing the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?
A2: The appearance of palladium black is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal. This can be caused by several factors:
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Insufficient Ligand Stabilization: If the ancillary ligand is not effectively stabilizing the Pd(0) center, the complexes can decompose. This can be due to a low ligand-to-metal ratio or a ligand that is not robust under the reaction conditions.
-
High Reaction Temperatures: While elevated temperatures are often necessary to drive the reaction, they can also accelerate catalyst decomposition.
-
Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to oxidation of the Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium black.
Preventative Measures:
-
Rigorous Inert Atmosphere: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.
-
Optimize Temperature: Determine the minimum temperature required for efficient coupling. Running the reaction at a lower temperature for a longer duration may preserve the catalyst's activity.
-
Ligand Selection: As mentioned previously, bulky, electron-donating ligands can enhance the stability of the Pd(0) complex and prevent aggregation.
Q3: My reaction stops at partial conversion, even after an extended reaction time. What should I investigate?
A3: Incomplete conversion with significant starting material remaining often points to a catalyst that is active initially but deactivates over time. Beyond the issues of pyridine inhibition and palladium black formation, consider the following:
-
Reagent Purity: Impurities in either the halopyridine or the coupling partner can act as catalyst poisons. For example, sulfur-containing impurities in reagents prepared using sulfur-based reagents can irreversibly bind to the palladium center.[11]
-
Base-Induced Ligand Degradation: Some phosphine ligands can be susceptible to degradation in the presence of strong bases at high temperatures.
-
Product Inhibition: As the coupled pyridine product forms, its concentration increases, leading to a higher likelihood of it coordinating to the palladium and inhibiting the catalytic cycle.
Troubleshooting Steps:
-
Reagent Purification: Ensure your halopyridine and coupling partner are of high purity. Recrystallization or column chromatography of starting materials may be necessary.
-
Optimize the Base: While strong bases are often required, they can also be detrimental. Screen a variety of bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which may be less harsh on the catalyst and ligands.[5]
-
Halide Reactivity: If you are using a less reactive halopyridine (e.g., a chloropyridine), the slow oxidative addition step can provide more opportunity for catalyst deactivation. If possible, switching to a more reactive halide (bromo- or iodopyridine) can significantly improve results.[10][12] The general reactivity order is I > Br > Cl.[12]
Frequently Asked Questions (FAQs)
Q4: Can the position of the halogen on the pyridine ring (2-, 3-, or 4-) affect catalyst deactivation?
A4: Absolutely. 2-Halopyridines are generally the most challenging due to the proximity of the nitrogen atom to the reaction center. This allows for chelation to the palladium center after oxidative addition, which can significantly slow down or prevent transmetalation.[6] 3- and 4-halopyridines are typically less problematic as they cannot form these stable five-membered chelate rings, though they can still act as ligands and inhibit the catalyst.
Q5: Are there any "advanced" strategies to overcome severe catalyst poisoning by the pyridine nitrogen?
A5: Yes, for particularly challenging substrates, two main strategies can be employed:
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Pyridine N-Oxide Formation: The pyridine nitrogen can be temporarily "protected" by converting it to an N-oxide. This prevents its coordination to the palladium catalyst. After the cross-coupling reaction is complete, the N-oxide can be reduced back to the pyridine.[13]
-
Lewis Acid Additives: The addition of a Lewis acid can coordinate to the pyridine nitrogen, blocking it from interacting with the palladium catalyst.[13] Care must be taken to choose a Lewis acid that does not interfere with the other components of the reaction.
Q6: My desired product is formed, but I also see a significant amount of homocoupled byproducts. Is this related to catalyst deactivation?
A6: While not a direct deactivation of the catalyst itself, the formation of homocoupled products (e.g., bipyridines from the halopyridine or biaryls from the coupling partner) indicates a disruption in the desired catalytic cycle. This can occur when the transmetalation step is slow relative to other pathways. For instance, in Suzuki couplings, if the boronic acid is not efficiently transferred to the palladium center, the palladium-halide intermediate can react with another equivalent of the organoborane reagent in an undesired manner. Optimizing the base and ensuring the quality of the boronic acid can help to mitigate this.
Q7: Can a deactivated catalyst be reactivated in situ?
A7: In most cases of irreversible deactivation, such as the formation of palladium black or poisoning by strong-binding impurities, in-situ reactivation is not feasible. The focus should be on preventing deactivation from the outset. However, if the deactivation is due to the formation of a stable but reversible off-cycle complex, altering the reaction conditions (e.g., adding more ligand) might shift the equilibrium back towards the active catalyst.
Key Deactivation Pathways and the Catalytic Cycle
Understanding the fundamental steps of the cross-coupling catalytic cycle is crucial for diagnosing problems.
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Caption: Palladium catalytic cycle with key deactivation pathways for halopyridine cross-coupling.
The typical catalytic cycle involves:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine.[1][14]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[1][14]
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Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[1][14]
Deactivation occurs when this cycle is interrupted. As the diagram illustrates, pyridine coordination can pull the active Pd(0) catalyst out of the cycle. For 2-halopyridines, the intermediate formed after oxidative addition can form a stable chelate, preventing the crucial transmetalation step. Finally, decomposition of the Pd(0) catalyst leads to the formation of inactive palladium black.
Experimental Protocols
Protocol 1: General Procedure for a Robust Buchwald-Hartwig Amination of a Challenging 2-Chloropyridine
This protocol incorporates best practices to minimize catalyst deactivation.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Amine coupling partner (1.2 mmol)
-
RuPhos-Pd-G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the 2-chloropyridine, amine, RuPhos-Pd-G3 precatalyst, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Pre-catalyst (RuPhos-Pd-G3): Ensures efficient formation of the active catalyst and the bulky, electron-rich RuPhos ligand is well-suited for challenging couplings.[6]
-
Anhydrous/Degassed Solvent: Minimizes catalyst decomposition via oxidation.
-
Inert Atmosphere: Prevents oxygen from poisoning the catalyst.
Summary of Key Parameters for Optimization
| Parameter | Recommendation for Halopyridine Coupling | Rationale |
| Catalyst | Use a pre-catalyst with a bulky, electron-rich ligand (e.g., Buchwald or NHC type). | Enhances stability, promotes reductive elimination, and ensures efficient generation of the active species.[6][10] |
| Ligand:Metal Ratio | Start with a higher ratio (e.g., 1.5:1 to 2:1) than standard couplings. | Competes with pyridine coordination to the palladium center.[7] |
| Solvent | Use anhydrous, thoroughly degassed solvents (e.g., toluene, dioxane). | Prevents catalyst oxidation and decomposition. |
| Base | Screen a range of bases. Weaker bases (K₃PO₄, Cs₂CO₃) can sometimes be beneficial. | Strong bases can degrade ligands and the catalyst at high temperatures.[5] |
| Temperature | Use the lowest effective temperature to minimize thermal decomposition of the catalyst. | Higher temperatures accelerate catalyst deactivation pathways. |
| Atmosphere | Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. | Oxygen is a potent poison for Pd(0) catalysts. |
By systematically addressing these parameters and understanding the underlying chemical principles, you can effectively troubleshoot and prevent catalyst deactivation in your halopyridine cross-coupling reactions, leading to more successful and reliable synthetic outcomes.
References
-
Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for C–N and C–C Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society. [Link]
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Diao, T., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Boronic Acids and Halides in the Absence of a Base: A Mechanistic Study. Journal of the American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Sonogashira Couplings with Pyridyl Halides
Welcome to the technical support center for Sonogashira cross-coupling reactions involving pyridyl halides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes temperamental transformation. My aim is to provide not just procedural fixes, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design. Pyridyl halides, while essential building blocks, introduce unique challenges due to the coordinating nature of the pyridine nitrogen, which can significantly impact the catalytic cycle.
This guide is structured as a series of frequently asked questions (FAQs) that directly address common failure modes. We will delve into the "why" behind each troubleshooting step, moving from common issues to more nuanced optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction shows no product formation or very low conversion.
This is one of the most common issues and can stem from several factors, often related to catalyst inhibition or suboptimal reaction conditions.
Q: Why is my Sonogashira coupling with a 2-halopyridine failing completely, while the same conditions work for other aryl halides?
A: The primary suspect is catalyst inhibition by the pyridine nitrogen.
The lone pair of electrons on the nitrogen atom of the pyridine ring, especially in the 2-position, can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity. This effectively sequesters the catalyst, preventing it from participating in the desired cross-coupling cycle.
Troubleshooting Steps & Rationale:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in mitigating catalyst inhibition.
-
Rationale: Bulky, electron-rich phosphine ligands can sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[1] These ligands also promote the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.[2]
-
Recommendation: Switch from standard ligands like triphenylphosphine (PPh₃) to more sterically demanding and electron-donating ligands.
-
| Ligand Type | Examples | Rationale for Use with Pyridyl Halides |
| Bulky Monophosphines | XPhos, SPhos, t-Bu₃P | Excellent for shielding the Pd center and promoting oxidative addition, especially with less reactive chlorides.[1][2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form robust bonds with palladium, often leading to highly active and stable catalysts. |
-
Increase Catalyst and Ligand Loading: While not always the most elegant solution, increasing the concentration of the active catalyst can sometimes overcome partial inhibition.
-
Rationale: A higher catalyst concentration ensures that even with some sequestration by the pyridine, a sufficient amount of active catalyst remains to drive the reaction forward.
-
Recommendation: Incrementally increase the palladium catalyst loading from a typical 1-2 mol% up to 5 mol%.[2][3] Maintain a suitable ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).
-
-
Consider a Copper-Free System: In some cases, the interplay between palladium, copper, and the pyridyl substrate can be complex.
-
Rationale: Simplifying the system by removing the copper co-catalyst can sometimes circumvent the formation of unreactive multinuclear complexes. Copper-free Sonogashira reactions proceed via a different mechanism for alkyne activation.[2][4]
-
Recommendation: Attempt the reaction using a well-established copper-free protocol, which often involves a stronger organic base or different solvent systems.
-
Issue 2: My reaction is producing a significant amount of alkyne homocoupling (Glaser-Hay coupling) product.
The formation of a diyne product is a common side reaction in Sonogashira couplings, particularly when using copper(I) as a co-catalyst.
Q: I'm observing a lot of my terminal alkyne dimerizing. How can I suppress this side reaction?
A: Alkyne homocoupling is primarily a copper-mediated oxidative process. The key is to either eliminate copper or control the reaction conditions to disfavor this pathway.
The Glaser-Hay coupling involves the oxidation of copper(I) acetylides, which are key intermediates in the copper-co-catalyzed Sonogashira cycle. This process is exacerbated by the presence of oxygen.
Troubleshooting Steps & Rationale:
-
Thoroughly Degas Your Reaction Mixture: Oxygen is a key culprit in promoting Glaser coupling.
-
Rationale: Oxygen facilitates the oxidation of Cu(I) to Cu(II), which is a crucial step in the homocoupling mechanism.
-
Recommendation: Employ rigorous degassing techniques. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) before adding the catalyst and reagents can be sufficient.
-
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser homocoupling is to remove the copper co-catalyst.
-
Rationale: In the absence of copper, the primary pathway for alkyne dimerization is removed.[3]
-
Recommendation: Utilize a palladium catalyst system known to be efficient in the absence of copper, often paired with an amine base like piperidine or diisopropylamine in a suitable solvent.
-
-
Slow Addition of the Alkyne: If a copper-catalyzed system is necessary, controlling the concentration of the alkyne can minimize homocoupling.
-
Rationale: Maintaining a low steady-state concentration of the alkyne and its corresponding copper acetylide reduces the probability of the bimolecular homocoupling reaction.
-
Recommendation: Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump.
-
Issue 3: My reaction works for 3- or 4-halopyridines, but is sluggish or fails with the corresponding 2-halopyridine.
The position of the halogen on the pyridine ring has a profound effect on its reactivity.
Q: What is the difference in reactivity between 2-, 3-, and 4-halopyridines in Sonogashira couplings?
A: The reactivity is a balance of electronic effects and the inhibitory influence of the nitrogen atom.
-
2- and 4-Halopyridines: The halogen at these positions is activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom. However, the proximity of the nitrogen in 2-halopyridines leads to a greater propensity for catalyst inhibition, as discussed in Issue 1.[5]
-
3-Halopyridines: The halogen at the 3-position is less electronically activated compared to the 2- and 4-positions. While catalyst inhibition is less pronounced than with 2-halopyridines, the oxidative addition step can be slower.
Troubleshooting Flowchart for Positional Isomers of Halopyridines
Caption: Troubleshooting workflow based on halide position.
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling of a Challenging 2-Chloropyridine
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup:
-
To a dry Schlenk flask, add the 2-chloropyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
-
Reagent Addition:
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Add a strong, non-coordinating base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Understanding the Catalytic Cycle and Inhibition
A firm grasp of the reaction mechanism is invaluable for effective troubleshooting.
The Standard Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Mechanism of Catalyst Inhibition by 2-Halopyridines
The proximity of the nitrogen atom in 2-halopyridines allows for chelation to the palladium center after oxidative addition. This forms a stable five-membered ring palladacycle, which can be slow to undergo the subsequent transmetalation and reductive elimination steps, thereby stalling the catalytic cycle.
Caption: Catalyst deactivation by 2-halopyridine chelation.
By understanding these fundamental principles, you are better equipped to diagnose and solve issues encountered in your Sonogashira couplings with pyridyl halides. Remember that each substrate is unique, and a degree of empirical optimization is often necessary for achieving high yields and purity.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]
-
Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4833. Available at: [Link]
-
McNally, A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
Tyagi, V., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1954–1974. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. Available at: [Link]
-
Doye, S., et al. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 76(19), 7877-7888. Available at: [Link]
Sources
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- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 5-Chloro-3-iodo-2-methoxypyridine Products
Welcome to the technical support center for the purification of 5-Chloro-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for the effective removal of residual palladium catalysts from your reaction products. Achieving minimal palladium levels is critical for ensuring the integrity of downstream applications and meeting stringent regulatory standards.
Understanding the Challenge: The "Pyridine Problem"
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1][2] However, the removal of residual palladium from the resulting products can be a significant challenge, particularly with heterocyclic compounds like this compound.
The primary difficulty stems from the pyridine nitrogen atom, which can act as a strong ligand, coordinating with the palladium catalyst.[3][4][5] This coordination can keep the palladium species solubilized in the reaction mixture, rendering simple filtration or standard aqueous work-ups ineffective.[3][6] Consequently, specialized purification strategies are often required to achieve the low parts-per-million (ppm) levels of palladium mandated by regulatory bodies like the FDA and EMA.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so important? A1: Residual palladium can have several detrimental effects. It can interfere with downstream reactions, acting as an unwanted catalyst or poison.[10][11] In pharmaceutical applications, metal impurities can pose toxicological risks and are strictly regulated.[8][9] For instance, the International Council for Harmonisation (ICH) Q3D guidelines set strict limits for elemental impurities in drug products, often requiring palladium levels to be below 10 ppm.
Q2: What are the typical forms of residual palladium in a reaction mixture? A2: Residual palladium can exist in various forms, including homogeneous (soluble) species, such as Pd(0) or Pd(II) complexes with ligands, and heterogeneous (insoluble) forms like palladium black. The specific form depends on the catalyst, ligands, and reaction conditions used. The choice of removal method is highly dependent on the nature of these residual species.
Q3: Is column chromatography on silica gel sufficient for removing palladium? A3: While column chromatography can remove a significant portion of palladium residues, it is often not sufficient to reach the very low levels required for pharmaceutical applications.[2][12] Studies have shown that even after chromatographic purification, significant levels of palladium can remain in the isolated product.[12] Therefore, it is often used in conjunction with other, more targeted methods like scavenging.
Q4: How do I know if my palladium removal method was successful? A4: The most reliable way to quantify residual palladium is through highly sensitive analytical techniques. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurately measuring trace metal content in the low ppm to parts-per-billion (ppb) range.[7][13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High levels of residual palladium in the final product after initial purification.
-
Possible Cause: As mentioned, the nitrogen atom in the pyridine ring of your product likely forms a stable, soluble complex with the palladium catalyst.[3][4]
-
Troubleshooting Steps:
-
Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-functionalized silica is particularly effective due to the high affinity of sulfur for soft metals like palladium.[1][14] Other options include scavengers based on trimercaptotriazine (TMT), amines, or phosphines.[1][7]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and time. Screen different solvents to ensure your product is fully dissolved while allowing for effective scavenger interaction. Modest heating (e.g., 40-50 °C) can sometimes improve kinetics, but should be tested to avoid product degradation.
-
Consider a Multi-Step Approach: An initial filtration through a pad of Celite® can remove insoluble palladium black, followed by treatment of the filtrate with a high-affinity scavenger to capture the soluble species.[6]
-
Issue 2: Significant loss of this compound during the scavenging process.
-
Possible Cause: Non-specific adsorption of your product onto the scavenger material. This is a known issue, particularly with activated carbon, which can have a high surface area and adsorb a wide range of organic molecules.[1]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product. Functionalized silica-based scavengers often offer higher product recovery compared to activated carbon.[1][3]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. Start with a stoichiometric excess relative to the palladium and titrate down in small-scale optimization experiments.
-
Post-Scavenging Wash: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with the filtrate.
-
Issue 3: Inconsistent palladium removal results between batches.
-
Possible Cause: Variability in the form of the palladium species in the crude reaction mixture or inconsistent handling of the purification materials.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure that the initial work-up of the reaction is consistent before the palladium removal step. This includes quenching procedures and any initial filtrations.
-
Proper Scavenger Handling: Some scavengers can be sensitive to air and moisture. Ensure they are stored and handled according to the manufacturer's recommendations.
-
Consider a Pre-treatment Step: In some cases, a mild oxidizing agent (like H₂O₂) or reducing agent can help convert various palladium species into a single form that is more easily captured by a specific scavenger.[15] This should be approached with caution to avoid reacting with your product.
-
Method Selection & Experimental Protocols
Choosing the right palladium removal strategy is crucial for an efficient and scalable process. The following diagram and table provide a guide for selecting an appropriate method.
Caption: General workflow for palladium removal.
Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best For |
| Metal Scavengers | High selectivity and efficiency.[16][17] Easy to handle and remove by filtration. | Higher cost compared to carbon. Requires screening for optimal performance. | Removing low to moderate levels of soluble palladium to meet strict regulatory limits. |
| Activated Carbon | Low cost, widely available.[18][19] | Can be non-specific, leading to product loss.[1] May require large quantities. | Bulk removal of palladium, often in early-stage synthesis where some product loss is acceptable. |
| Crystallization | Can be highly effective for purification. Integrates purification and isolation into one step. | Success is highly dependent on the compound's solubility. Palladium can sometimes co-crystallize.[7][8] | Final purification step for crystalline products where impurities remain in the mother liquor. |
| Celite® Filtration | Simple, fast, and inexpensive. | Only effective for removing heterogeneous (insoluble) palladium particles.[6] | Initial work-up step to remove palladium black before further purification. |
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger
This protocol is a general guideline. Optimization of scavenger amount, time, and temperature is recommended.
-
Dissolution: After the initial work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time should be determined by monitoring the residual palladium levels.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.[13]
Protocol 2: Palladium Removal using Activated Carbon
This method is cost-effective but carries a higher risk of product loss.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A common starting point is 10-20% by weight relative to the crude product.[1]
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 2 to 18 hours.
-
Filtration: Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. This step is critical, as carbon fines can be difficult to remove later.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent.
-
Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium.
Concluding Remarks
The removal of palladium from this compound requires a systematic and often multi-faceted approach. The coordinating nature of the pyridine moiety necessitates the use of high-affinity scavengers or carefully optimized crystallization procedures to achieve the low residual metal levels required in research and pharmaceutical development. We recommend a strategy that begins with a simple filtration to remove heterogeneous palladium, followed by treatment with a screened metal scavenger. Always validate the success of your chosen method with quantitative analysis, such as ICP-MS, to ensure your final product meets the required purity standards.
References
-
Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Merck/PITT Collaboration. (2010). Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
-
Fallon, B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?[Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Johnson Matthey Technology Review. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
ResearchGate. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Choi, J., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science. [Link]
-
Si-Novation. Removal of Residual Palladium from API. [Link]
-
Princeton Powder. Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. [Link]
-
Wu, H., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Communications Materials. [Link]
-
Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Augustine, J. K., et al. (2011). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- U.S. Patent No. US20050256327A1. (2005). Method of removing palladium.
-
Karplus, P. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Sprick, R. S., et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Advanced Energy Materials. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
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- 9. si-novations.com [si-novations.com]
- 10. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pharmtech.com [pharmtech.com]
- 14. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
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- 17. spinchem.com [spinchem.com]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-iodo-2-methoxypyridine
Welcome to the technical support center for the scale-up synthesis of 5-Chloro-3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and provide in-depth, experience-driven solutions in a practical question-and-answer format.
I. Synthesis Pathway and Key Considerations
The most prevalent and scalable synthetic route to this compound involves a directed ortho-metalation (DoM) of a suitable pyridine precursor, followed by quenching with an iodinating agent. This approach offers high regioselectivity, which is crucial for minimizing difficult-to-remove isomeric impurities.
Core Synthetic Strategy: Directed ortho-Metalation
The methoxy group at the 2-position of the pyridine ring acts as a powerful directing group, facilitating the deprotonation of the adjacent C-3 position by a strong, sterically hindered base like lithium diisopropylamide (LDA).[1][2] The resulting lithiated intermediate is then trapped with an electrophilic iodine source to yield the desired product.
Caption: General workflow for the synthesis of this compound via directed ortho-metalation.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up synthesis.
Reaction Initiation and Control
Q1: My reaction is sluggish, and I'm observing incomplete conversion even with extended reaction times. What are the likely causes?
A1: Several factors can contribute to a sluggish reaction during a scale-up. Here's a troubleshooting guide:
-
Base Quality and Titration: The quality of your organolithium base, typically LDA or n-BuLi, is paramount. These reagents are sensitive to moisture and air. Always use a freshly titrated solution of your base before each run. For scale-up, it is highly recommended to prepare LDA in situ from diisopropylamine and n-butyllithium to ensure maximum activity.
-
Solvent Purity: Tetrahydrofuran (THF) is the most common solvent for this reaction. It must be anhydrous. The presence of water will quench the organolithium base, leading to lower effective stoichiometry and incomplete reaction. For large-scale reactions, ensure your solvent drying system is robust.
-
Temperature Control: The lithiation step is highly exothermic and must be performed at low temperatures, typically -78 °C (dry ice/acetone bath).[3] Inadequate cooling on a larger scale can lead to localized warming, causing side reactions and decomposition of the lithiated intermediate. Ensure efficient stirring and a reliable cooling system.
-
Addition Rate: The slow, controlled addition of the organolithium base to the solution of 5-chloro-2-methoxypyridine is critical. A fast addition can lead to an unmanageable exotherm. Similarly, the addition of the iodine solution should also be controlled.
Q2: I'm seeing significant amounts of a di-iodinated byproduct. How can I prevent this?
A2: The formation of di-iodinated species suggests that the lithiation is not as regioselective as desired or that a "halogen dance" rearrangement is occurring.[4]
-
Base Stoichiometry: Use a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete mono-lithiation. However, a large excess can promote di-lithiation.
-
Temperature and Time: Do not allow the reaction mixture to warm up before the addition of iodine. The lithiated intermediate may be unstable at higher temperatures, potentially leading to rearrangements. The time between the completion of base addition and the iodine quench should be kept consistent and as short as is reasonably practical.
-
Choice of Base: While LDA is standard, for some substrates, lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer higher selectivity due to its greater steric bulk.[2]
Workup and Purification
Q3: The workup of my reaction is problematic, resulting in a dark, tarry crude product. What's going wrong?
A3: A challenging workup is often indicative of unreacted iodine and potential side reactions.
-
Quenching Excess Iodine: Before aqueous workup, it is essential to quench any unreacted iodine. A solution of sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose.[3] The disappearance of the characteristic brown/purple color of iodine is a good visual indicator of a complete quench.
-
Temperature of Quench: Perform the quench at a low temperature before allowing the mixture to warm to room temperature. Adding the quenching solution too quickly to a cold reaction can cause a rapid exotherm.
-
Emulsion Formation: On a larger scale, emulsions can be a significant issue during the extraction phase. Using a brine wash can help to break up emulsions. In some cases, filtering the biphasic mixture through a pad of celite can be effective.
Q4: I'm struggling to purify the final product to the desired specification (>98%). What purification strategies are recommended for scale-up?
A4: While laboratory-scale purifications often rely on column chromatography, this is often not economically viable for large-scale production.
-
Crystallization: The preferred method for purifying the final product on a large scale is crystallization. A systematic screening of solvents is recommended. Common solvent systems for this type of molecule include heptane/ethyl acetate or isopropanol/water mixtures.
-
Distillation: If the product is a low-melting solid or an oil, vacuum distillation may be a viable option, provided the compound is thermally stable. The thermal stability of iodinated pyridines should be evaluated by techniques like Differential Scanning Calorimetry (DSC) before attempting distillation.[5][6][7]
-
Impurity Profiling: It is crucial to identify the major impurities by techniques such as LC-MS or GC-MS. Understanding the nature of the impurities will inform the choice of purification method. For example, if the primary impurity is the starting material, a crystallization process that favors the precipitation of the less soluble product is ideal.
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations |
| Reaction Volume | 50-500 mL | > 5 L |
| Temperature Control | Dry ice/acetone bath | Jacketed reactor with cryostat |
| Reagent Addition | Syringe pump | Metering pump with controlled addition rates |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer (ensure good mixing) |
| Purification | Flash chromatography | Crystallization, distillation, or extraction |
| Safety | Fume hood | Walk-in fume hood, process safety management |
Safety Considerations
Q5: What are the primary safety hazards associated with this synthesis at scale?
A5: Scaling up this synthesis introduces significant safety challenges that must be addressed.
-
Pyrophoric Reagents: Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air. All transfers must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: Both the lithiation and the quenching steps can be highly exothermic. A robust cooling system and controlled addition rates are critical to prevent thermal runaways.
-
Iodine Handling: Iodine is corrosive and can cause severe burns. It also sublimes, creating a hazardous vapor. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Solvent Hazards: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free THF.
Caption: A decision-making flowchart for troubleshooting low yield in the lithiation step.
III. Experimental Protocol: Scale-Up Synthesis
This protocol is a general guideline and should be adapted based on specific equipment and safety protocols.
Materials:
-
5-Chloro-2-methoxypyridine
-
n-Butyllithium (in hexanes)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a jacketed reactor with diisopropylamine (1.2 eq.) and anhydrous THF. Cool the solution to -20 °C.
-
LDA Formation: Slowly add n-butyllithium (1.15 eq.) to the diisopropylamine solution, maintaining the internal temperature below 0 °C. Stir for 30 minutes at this temperature.
-
Lithiation: Cool the freshly prepared LDA solution to -78 °C. Slowly add a solution of 5-chloro-2-methoxypyridine (1.0 eq.) in anhydrous THF, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Iodination: Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Slowly add this solution to the reaction mixture, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench: Cool the reaction mixture to 0 °C and slowly add saturated aqueous Na₂S₂O₃ until the iodine color disappears.
-
Workup: Add saturated aqueous NaHCO₃ and water. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.
IV. References
-
Marsais, F., & Quéguiner, G. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
-
ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Retrieved from [Link]
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 0-0. [Link]
-
El-Sayed, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
Comins, D. L., & Killpack, M. O. (1987). Lithiation of methoxypyridines directed by.alpha.-amino alkoxides. The Journal of Organic Chemistry, 52(1), 104-109. [Link]
-
ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithiation / Iodination. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of 3-Halo- and 3-Formyl-4-alkylpyridines. Retrieved from [Link]
-
BioProcess International. (2018). Scale-Up of Twin-Column Periodic Countercurrent Chromatography for MAb Purification. Retrieved from [Link]
-
National Institutes of Health. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
-
National Institutes of Health. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Retrieved from [Link]
-
Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Retrieved from
-
The Journal of Organic Chemistry. (n.d.). Catalyzed metalation applied to 2-methoxypyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine. Retrieved from
-
Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Retrieved from [Link]
Sources
- 1. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
Validation & Comparative
A Researcher's Guide to the Chemoselective Functionalization of 5-Chloro-3-iodo-2-methoxypyridine
An In-Depth Analysis of the Differential Reactivity Between the C-I and C-Cl Bonds in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, dihalogenated heterocycles are invaluable building blocks, offering multiple points for diversification. 5-Chloro-3-iodo-2-methoxypyridine stands out as a particularly strategic intermediate for constructing complex molecular architectures in drug discovery and materials science. The value of this substrate lies in the pronounced difference in reactivity between its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, which enables chemists to perform selective and sequential functionalization. This guide provides an in-depth comparison of the reactivity of these two positions, supported by fundamental principles and practical experimental protocols.
Fundamental Principles of Aryl Halide Reactivity
The selective functionalization of this compound is governed by the well-established principles of palladium-catalyzed cross-coupling reactions. The reactivity of an aryl halide (Ar-X) in these transformations is primarily dictated by the rate-determining step: the oxidative addition of the Ar-X bond to a low-valent palladium(0) complex.[1] The general order of reactivity for aryl halides is I > Br > OTf > Cl > F.[2] This trend is a direct consequence of two key factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The energy required to cleave the C-X bond is a critical barrier. The C-I bond is significantly weaker than the C-Cl bond. For instance, the BDE for a typical aryl C-I bond is approximately 213 kJ/mol, whereas for an aryl C-Cl bond, it is around 327 kJ/mol.[3][4] This lower energy requirement makes the C-I bond more susceptible to cleavage by the palladium catalyst.[5][6]
-
Mechanism of Oxidative Addition: The oxidative addition of aryl halides to a Pd(0) center is the crucial first step of the catalytic cycle.[7][8] This step involves the insertion of the palladium atom into the carbon-halogen bond. The weaker, more polarizable C-I bond interacts more readily with the electron-rich Pd(0) catalyst, leading to a lower activation energy for oxidative addition compared to the stronger, less polarizable C-Cl bond.[9][10]
Due to these factors, palladium catalysts will preferentially react with the C-I bond at the 3-position of this compound under mild conditions, leaving the C-Cl bond at the 5-position intact for subsequent transformations.
Comparative Reactivity in Cross-Coupling Reactions
The differential reactivity of the iodo and chloro substituents allows for a predictable and stepwise approach to molecular assembly.
The Highly Reactive C-I Bond (Position 3)
The C-3 iodo group is the primary site for functionalization under standard cross-coupling conditions. Its high reactivity allows for efficient coupling with a wide range of partners at moderate temperatures, often near room temperature, using standard palladium catalysts like Pd(PPh₃)₄. This makes it ideal for introducing the first point of diversity in a synthetic sequence.
The Robust C-Cl Bond (Position 5)
The C-5 chloro group is substantially less reactive.[11][12] Its activation typically requires more forcing conditions, such as higher temperatures and the use of specialized catalysts. These catalysts often feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that enhance the electron density on the palladium center, facilitating the oxidative addition of the stronger C-Cl bond.[13] This inertness under milder conditions is advantageous, as it provides a stable handle for a second, distinct functionalization step.
Experimental Evidence: Protocols for Selective Functionalization
The following protocols provide practical examples of how the differential reactivity can be exploited to achieve selective C-C bond formation.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds and demonstrates excellent selectivity for aryl iodides over chlorides.[14][15][16]
Reaction: this compound + Phenylacetylene → 5-Chloro-2-methoxy-3-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation that exhibits high chemoselectivity for the C-I bond.[17][18][19]
Reaction: this compound + Phenylboronic acid → 3-Phenyl-5-chloro-2-methoxypyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene/Ethanol mixture (4:1)
Procedure:
-
In a round-bottom flask, combine this compound and phenylboronic acid.
-
Add the toluene/ethanol solvent mixture followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction to 80 °C under an argon atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Data Summary and Comparison
The following table summarizes the expected outcomes for the selective functionalization of this compound, highlighting the conditions required to target each position.
| Position | Halogen | Relative Reactivity | Coupling Reaction | Typical Catalyst | Temperature (°C) | Expected Yield |
| C-3 | Iodo | High | Sonogashira | Pd(PPh₃)₄ / CuI | 25-50 | >90% |
| C-3 | Iodo | High | Suzuki-Miyaura | Pd(PPh₃)₄ | 80-90 | >85% |
| C-5 | Chloro | Low | Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | 100-120 | >75% |
Note: Yields are representative and can vary based on the specific coupling partners and precise reaction conditions.[20][21]
Visualization of Reaction Mechanisms and Workflows
To further clarify the principles discussed, the following diagrams illustrate the catalytic cycle for cross-coupling and a strategic workflow for sequential functionalization.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for the sequential functionalization of this compound.
Conclusion and Strategic Outlook
The distinct reactivity of the C-I and C-Cl bonds in this compound provides a robust and predictable platform for sequential, site-selective cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, researchers can precisely control the introduction of different substituents at the C-3 and C-5 positions. This capability is of paramount importance in the synthesis of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug development and the fine-tuning of properties in materials science. The principles and protocols outlined in this guide serve as a foundational resource for leveraging this versatile building block to its full synthetic potential.
References
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Bickelhaupt, F. M., & van der Boon, J. R. (2002). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
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Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. [Link]
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Doubleday, K., & Sweeney, J. B. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
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Vetticatt, M. J., & Hirschi, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria Institutional Repository. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wang, Z., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
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Neufeldt, S. R., & Kania, M. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
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NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
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Wang, D., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
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Handy, S. T., & Zhang, Y. (2011). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
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Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
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Neufeldt, S. R., & Kania, M. J. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Liu, F.-S., et al. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Buchwald, S. L., & Old, D. W. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross Coupling. J. Am. Chem. Soc.[Link]
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Sharma, A., et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
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Wang, Y., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules. [Link]
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A Methodological Guide to the Structural Validation of 5-Chloro-3-iodo-2-methoxypyridine: An X-ray Crystallography Perspective
For professionals in pharmaceutical research and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational requirement for understanding function, predicting behavior, and securing intellectual property. The substituted pyridine, 5-Chloro-3-iodo-2-methoxypyridine, represents a class of halogenated heterocyclic compounds with significant potential as intermediates in the synthesis of novel therapeutic agents and functional materials.[1] Its precise atomic arrangement, including bond lengths, angles, and intermolecular interactions, dictates its reactivity and biological activity.
This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of this compound, establishing why Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the insights gained from SCXRD with those from complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part I: The Gold Standard – Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography is the preeminent experimental science for determining the atomic and molecular structure of a crystal.[2] The technique works by irradiating a single, well-ordered crystal with a beam of X-rays. The electrons within the crystal's atoms diffract this beam in specific directions, creating a unique diffraction pattern of spots, or reflections.[3] By measuring the angles and intensities of these reflections, we can generate a three-dimensional map of the electron density within the crystal, from which the precise position of each atom can be deduced.[2][3] For a novel molecule like this compound, this method provides irrefutable proof of its atomic connectivity and stereochemistry.
Experimental Workflow: From Powder to Published Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both precision and expertise. Each step is designed to maximize the quality of the final data and ensure the trustworthiness of the resulting structure.
Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed Experimental Protocol
1. Crystal Growth (The Foundational Step):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal free of significant defects. For small organic molecules like this compound, slow evaporation is often the most effective method.
-
Protocol:
-
Dissolve a high-purity sample (5-10 mg) of the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a hexane/acetone mixture) in a small, clean vial.
-
Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of small, transparent crystals with well-defined facets.
-
2. Crystal Selection and Mounting:
-
Rationale: An ideal crystal for diffraction is typically between 0.1 and 0.3 mm in each dimension, transparent, and without visible cracks or defects.
-
Protocol:
-
Under a microscope, select a suitable crystal using a cryo-loop.
-
Quickly mount the crystal on a goniometer head.
-
Flash-cool the crystal to 100 K (-173 °C) in a stream of cold nitrogen gas. This critical step minimizes atomic thermal vibrations and protects the crystal from radiation damage, leading to higher-resolution data.
-
3. Data Collection:
-
Rationale: A modern diffractometer is used to systematically collect the diffraction pattern from all possible crystal orientations.
-
Protocol:
-
Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).
-
Perform an initial series of exposures to determine the unit cell dimensions and crystal system.
-
Execute a full data collection strategy, rotating the crystal and collecting diffraction images until a complete and redundant dataset is obtained. Data collection can take from a few hours to a day.
-
4. Structure Solution and Refinement:
-
Rationale: This computational step transforms the raw diffraction data into a final, validated 3D model of the molecule.
-
Protocol:
-
Data Integration: The collected images are processed to measure the intensity of each diffraction spot.
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[2] This map reveals the positions of the heavier atoms (Iodine, Chlorine).
-
Model Building and Refinement: An initial model is built into the electron density map. This model is then iteratively refined by adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction data.[4] The process is complete when refinement converges and key quality indicators, such as the R-factor (residual factor), are minimized (typically < 5% for a well-resolved structure).
-
Expected Structural Insights and Data
SCXRD provides unparalleled detail about the molecular structure. For this compound, this would include definitive confirmation of the substitution pattern and precise measurements of bond lengths and angles. Furthermore, analysis of the crystal packing can reveal non-covalent interactions, such as halogen bonding (e.g., I···N or Cl···I interactions) or π-stacking between pyridine rings, which are crucial for understanding the material's solid-state properties.[5]
Table 1: Representative Crystallographic Data for a Halogenated Pyridine Derivative (Note: This is example data, as a published structure for this compound was not identified. This data is representative of what would be expected.)
| Parameter | Example Value | Significance |
| Chemical Formula | C₆H₅ClINO | Confirms elemental composition in the crystal. |
| Formula Weight | 269.47 g/mol | Derived from the confirmed formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| Unit Cell (a, b, c) | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å | Dimensions of the repeating unit of the crystal. |
| Unit Cell (β) | β = 95.5° | Angle of the unit cell for a monoclinic system. |
| Volume | 845.0 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in one unit cell. |
| R-factor (R1) | 0.035 (3.5%) | A key indicator of the quality of the fit between the model and data. |
| C-I Bond Length | ~2.10 Å | Provides precise, experimentally determined geometric data. |
| C-Cl Bond Length | ~1.74 Å | Crucial for computational modeling and reactivity studies. |
Part II: A Comparative Analysis – SCXRD vs. Alternative Techniques
While SCXRD is the gold standard for solid-state structure, a comprehensive validation strategy often involves complementary techniques that provide different, and equally valuable, types of information.[4]
Figure 2: Comparison of information derived from SCXRD, NMR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, which can be more representative of physiological conditions.[4][6] For this compound, ¹H and ¹³C NMR would confirm the presence of the methoxy group and the aromatic protons, while 2D NMR experiments (like COSY, HSQC, and HMBC) would establish the connectivity between them, providing strong evidence for the proposed structure.
-
Synergy & Causality: While NMR can strongly suggest the correct isomer, it relies on interpreting correlations and chemical shifts. In contrast, SCXRD provides a direct image of the molecule. The two techniques are powerfully synergistic: NMR validates the structure of the bulk material in solution, while SCXRD provides the definitive, high-resolution solid-state structure, leaving no room for ambiguity.[7]
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the molecular formula of this compound by matching the observed mass to the calculated exact mass, confirming that all the expected atoms are present.
-
Synergy & Causality: MS confirms that the compound has the correct elemental composition, but it provides no information about how the atoms are connected. A chemist could synthesize multiple isomers with the same formula (e.g., by moving the positions of the chloro, iodo, and methoxy groups), and all would have the identical mass. Only SCXRD or, with more difficulty, extensive NMR analysis, can distinguish between these isomers.
At-a-Glance Technique Comparison
Table 2: Objective Comparison of Key Structural Validation Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | X-ray scattering by electron clouds in a crystal[2] | Nuclear spin properties in a magnetic field[8] | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Crystalline Solid | Solution (or Solid-State)[6] | Gas (after ionization) |
| Information | Absolute 3D structure, bond lengths/angles, packing[9] | Atomic connectivity, chemical environment, dynamics[4] | Molecular weight, elemental formula (HRMS) |
| Resolution | Atomic (<1.0 Å)[6] | Atomic-level detail on local environments | Provides molecular formula, not atomic resolution |
| Key Advantage | Unambiguous and definitive structural proof | Provides data in a physiologically relevant state | High sensitivity and accuracy for formula confirmation |
| Limitation | Requires a suitable single crystal, static picture[8] | Indirect structure determination, can be complex | No information on isomerism or 3D structure |
Conclusion
For the unequivocal structural validation of a novel chemical entity like this compound, a multi-faceted analytical approach is essential for ensuring scientific integrity. While NMR and MS provide critical, complementary data regarding the molecule's solution-state structure and elemental composition, respectively, they cannot replace the definitive power of Single-Crystal X-ray Diffraction.
SCXRD stands alone in its ability to deliver a direct, high-resolution, three-dimensional visualization of the atomic arrangement. This technique provides the irrefutable evidence required by researchers, regulatory bodies, and patent offices, making it an indispensable tool in the pipeline of modern drug development and materials science. The insights gained from a crystal structure—from precise bond angles to subtle intermolecular forces—are fundamental to understanding and ultimately exploiting the full potential of the molecule.
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- Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
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A Comparative Guide to Purity Assessment of 5-Chloro-3-iodo-2-methoxypyridine
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 5-Chloro-3-iodo-2-methoxypyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the rigorous assessment of its purity is not merely a quality control measure but a critical determinant of the final product's integrity. This guide provides an in-depth comparison of the primary analytical methods for evaluating the purity of this compound, offering insights into the rationale behind methodological choices and providing actionable experimental protocols for researchers, scientists, and drug development professionals.
The validation of analytical methods is a crucial aspect of quality assurance in the pharmaceutical industry.[1][2] It is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring that the results are reliable, accurate, and reproducible.[3][4] For a compound like this compound, which serves as a pharmaceutical intermediate, validated analytical methods are essential for quality control throughout the manufacturing process.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for purity assessment in the pharmaceutical sector due to its high resolution, sensitivity, and adaptability. For a substituted pyridine derivative like this compound, a reversed-phase HPLC (RP-HPLC) method is the preferred approach.
The "Why": RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. This principle is highly effective for separating organic molecules like our target compound from potential process-related impurities, which may have varying polarities. The inclusion of a UV detector is logical as the pyridine ring system is chromophoric, allowing for sensitive detection.
Comparative Analysis of HPLC Performance
| Parameter | Performance Metric | Rationale |
| Limit of Detection (LOD) | ~0.01 µg/mL | Essential for detecting trace-level impurities that could be potentially genotoxic. |
| Limit of Quantification (LOQ) | ~0.04 µg/mL | The lowest concentration that can be reliably quantified, crucial for impurity profiling.[5] |
| Linearity Range | 0.1 - 50 µg/mL | A wide linear range ensures the method is suitable for quantifying both the main component and its impurities. |
| Accuracy (% Recovery) | 98 - 102% | Demonstrates the closeness of the measured value to the true value, a key validation parameter.[5] |
| Precision (% RSD) | < 2% | A low relative standard deviation indicates high repeatability and reproducibility of the method.[6] |
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents & Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes to ensure the elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for consistent retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Calibration:
-
Prepare a series of calibration standards of the reference material.
-
Construct a calibration curve by plotting the peak area against the concentration to determine the linearity and response factor.
-
Workflow Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For assessing volatile and semi-volatile impurities that may not be amenable to HPLC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique.[7] Given that substituted pyridines can be analyzed by GC, this method is highly relevant.[8][9]
The "Why": GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.[7] The coupling with a mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying unknown impurities. The presence of chlorine and iodine atoms in this compound will produce a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of its identity and the structure of related impurities.[10][11]
Comparative Analysis of GC-MS Performance
| Parameter | Performance Metric | Rationale |
| Limit of Detection (LOD) | ~0.01 µg/mL | High sensitivity for detecting trace volatile impurities. |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | Allows for the accurate quantification of low-level volatile contaminants. |
| Specificity | High | Mass spectral data provides a high degree of confidence in the identification of impurities.[12] |
| Accuracy (% Recovery) | 95 - 105% | Good accuracy for quantitative analysis of volatile compounds. |
| Precision (% RSD) | < 10% | Acceptable precision for trace analysis. |
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents:
-
High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if specific impurities are targeted.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., 100 µg/mL in ethyl acetate).
-
Workflow Visualization
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Navigating the Synthesis of 2,3,5-Trisubstituted Pyridines: A Comparative Guide to Alternatives for 5-Chloro-3-iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide
The 2,3,5-trisubstituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in a vast array of biologically active compounds and functional materials. The strategic introduction of diverse functionalities at these positions is paramount for tuning molecular properties. 5-Chloro-3-iodo-2-methoxypyridine has emerged as a valuable building block in this endeavor, offering two distinct halogen handles for sequential, site-selective cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a modular approach to complex pyridine derivatives.
This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in key synthetic transformations, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the underlying principles governing their reactivity, present available experimental data for a comparative analysis, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Reactivity Landscape: Understanding Halogen Reactivity in Cross-Coupling
The choice of a dihalopyridine for sequential cross-coupling hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity, following the general trend: C-I < C-Br < C-Cl < C-F.[1] Consequently, iodo-substituted positions are significantly more reactive than their bromo and chloro counterparts, typically requiring milder reaction conditions and shorter reaction times.[1]
For dihalopyridines, the position of the halogen on the electron-deficient pyridine ring also plays a crucial role. Halogens at the C2 and C4/C6 positions are generally more activated towards oxidative addition than those at the C3 and C5 positions.[2] This intricate interplay of bond strength and positional electronics dictates the selectivity and feasibility of sequential functionalization.
Head-to-Head: this compound and Its Alternatives
This section provides a detailed comparison of this compound with its most viable commercially available or readily synthesizable alternatives: 3-bromo-5-chloro-2-methoxypyridine and 3,5-dibromo-2-methoxypyridine .
Reactivity Profile and Rationale for Selection
-
This compound (The Benchmark): The significant difference in reactivity between the C-I and C-Cl bonds makes this reagent an excellent choice for selective functionalization at the 3-position, leaving the less reactive 5-chloro substituent available for a subsequent coupling reaction under more forcing conditions.
-
3-Bromo-5-chloro-2-methoxypyridine (The Balanced Alternative): This analog offers a less reactive C-Br bond at the 3-position compared to the C-I bond of the benchmark reagent. While still significantly more reactive than the C-Cl bond at the 5-position, it may require slightly more forcing conditions for the initial coupling. This can be advantageous in cases where the iodo-analogue is too reactive, leading to side reactions or difficulties in controlling selectivity. Its synthesis from the relatively inexpensive 5-chloro-2-methoxypyridine makes it an economically attractive option.[3]
-
3,5-Dibromo-2-methoxypyridine (The Symmetrical Contender): With two C-Br bonds, the selectivity of the initial coupling is governed by the subtle electronic differences between the 3- and 5-positions. In many cases, a mixture of mono-arylated products may be obtained. However, this reagent is valuable when a bromine atom is desired at the 5-position for subsequent transformations where a chloro-substituent might be too unreactive. Its synthesis is also straightforward from 5-bromo-2-methoxypyridine.[4]
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the expected and reported performance of these reagents in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that direct head-to-head comparative studies under identical conditions are scarce in the literature. The data presented is a compilation from various sources and established reactivity principles to provide a comparative overview.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Reagent | Coupling Position | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| This compound | 3 | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-100 | 2-12 | 85-98 | High selectivity for the C-I bond is expected. |
| 3-Bromo-5-chloro-2-methoxypyridine | 3 | Pd(OAc)₂/SPhos or Pd(PPh₃)₄ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 90-110 | 6-24 | 75-90 | Requires slightly more forcing conditions than the iodo-analog.[5] |
| 3,5-Dibromo-2-methoxypyridine | 3 (and 5) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or DMF | 90-110 | 8-24 | 70-85 (mono) | Potential for mixture of mono-substituted products. |
Table 2: Comparative Performance in Sonogashira Coupling
| Reagent | Coupling Position | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| This compound | 3 | Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPEA | THF or DMF | 25-60 | 2-8 | 80-95 | High selectivity for the C-I bond under mild conditions.[6] |
| 3-Bromo-5-chloro-2-methoxypyridine | 3 | Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPEA | DMF or Toluene | 60-100 | 6-18 | 70-88 | Higher temperatures and longer reaction times are generally required.[7] |
| 3,5-Dibromo-2-methoxypyridine | 3 (and 5) | Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPEA | DMF | 70-100 | 8-24 | 65-80 (mono) | Selectivity can be an issue. |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Reagent | Coupling Position | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| This compound | 3 | Pd₂(dba)₃/Xantphos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-100 | 4-16 | 80-95 | Selective amination at the 3-position is highly favored. |
| 3-Bromo-5-chloro-2-methoxypyridine | 3 | Pd₂(dba)₃/XPhos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90-110 | 8-24 | 75-90 | Good yields can be achieved with appropriate ligand selection.[1] |
| 3,5-Dibromo-2-methoxypyridine | 3 (and 5) | Pd₂(dba)₃/Xantphos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene | 90-110 | 12-24 | 70-85 (mono) | Potential for di-amination at higher temperatures. |
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These should serve as a robust starting point for optimization with the specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (3-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry over an anhydrous salt, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Add the halopyridine (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.[1]
Mechanistic Considerations and Workflow Visualization
The selectivity and efficiency of these cross-coupling reactions are governed by the intricate steps of the palladium catalytic cycle. The choice of ligand, base, and solvent can significantly influence each step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The decision-making process for selecting the appropriate starting material and reaction conditions is a critical aspect of synthetic planning. The following workflow provides a logical framework for this process.
Caption: Decision workflow for selecting a dihalopyridine reagent.
Conclusion
While this compound remains a highly effective and predictable substrate for the synthesis of 2,3,5-trisubstituted pyridines, a nuanced understanding of the available alternatives can significantly enhance synthetic flexibility and cost-effectiveness. The choice between iodo-, bromo-, and chloro- leaving groups, coupled with strategic selection of catalytic systems, allows for a tailored approach to constructing complex pyridine-based molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices with confidence, ultimately accelerating the pace of discovery in drug development and materials science.
References
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National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
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National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
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Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
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DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]
-
Zenodo. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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DSpace@MIT. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... Retrieved from [Link]
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Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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SciSpace. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
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YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
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Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved from [Link]
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Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
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Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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ResearchGate. (2025, August 6). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]a_side_dimerization_reaction)
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A Senior Application Scientist's Guide to Palladium Catalysts for Dihalopyridine Cross-Coupling
The functionalization of dihalopyridines is a cornerstone of modern synthetic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and advanced materials. The two halogen atoms on the pyridine ring serve as versatile handles for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. However, the inherent electron-deficient nature of the pyridine ring and the challenge of achieving regioselectivity with unsymmetrical dihalopyridines make catalyst selection a critical parameter for success.
This guide provides an in-depth comparison of palladium catalyst systems for the cross-coupling of dihalopyridines, moving beyond a simple catalog of options to explain the mechanistic rationale behind catalyst choice. We will explore the performance of classical phosphine ligands, advanced biarylphosphine systems, and robust N-heterocyclic carbene (NHC) catalysts across the most pivotal cross-coupling reactions, supported by experimental data to inform your synthetic strategy.
The Landscape of Palladium Catalysts: A Mechanistic Overview
The efficacy of a palladium catalyst in cross-coupling is governed by its ability to navigate the catalytic cycle—oxidative addition, transmetalation (or related steps), and reductive elimination—efficiently. The ligand bound to the palladium center is the primary determinant of the catalyst's properties.
-
Traditional Phosphine Ligands (e.g., PPh₃): Catalysts like Pd(PPh₃)₄ are foundational but often struggle with less reactive aryl chlorides, such as dichloropyridines, requiring higher temperatures and catalyst loadings.
-
Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., XPhos, SPhos): Developed by the Buchwald group, these ligands have revolutionized cross-coupling. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active, while their strong electron-donating ability facilitates the often rate-limiting oxidative addition step and accelerates the final reductive elimination.[1][2] Pre-formed complexes of these ligands, known as precatalysts (e.g., XPhos Pd G3), offer enhanced stability and reactivity.[3]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHCs are powerful σ-donating ligands that form highly stable bonds with palladium.[4][5] This strong bond prevents catalyst decomposition at high temperatures. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable Pd(II) precatalysts that are readily activated in situ.[6] Their robustness and high activity make them exceptionally versatile.[7][8]
dot graph Logical_Relationships { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} dot Caption: Logical relationships between ligand classes and their catalytic impact.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for C-C bond formation. With dihalopyridines, the challenge lies in activating the C-Cl bonds and controlling selectivity. The general reactivity trend for the halide is I > Br > Cl, making dichloropyridines the most demanding substrates.[9]
Modern catalyst systems are essential for efficient coupling of dichloropyridines. Bulky, electron-rich biaryl phosphine ligands are particularly effective.[9][10] For instance, XPhos-based precatalysts can couple unstable boronic acids with heteroaryl chlorides under mild conditions.
Comparative Performance in Suzuki-Miyaura Coupling
| Catalyst System | Dihalopyridine Substrate | Coupling Partner | Conditions | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂ / Ad₂PⁿBu | 2,6-Dichloropyridine | Heptylboronic pinacol ester | LiOᵗBu, Dioxane/H₂O, 100°C | 80 | Dialkylation | [10] |
| XPhos Pd G3 | 2,4-Dichloropyridine | Phenylboronic acid | K₃PO₄, Toluene/H₂O, 40°C | High | C4 > C2 | |
| Pd(PEPPSI-IPr) | 2,4-Dichloropyridines | Arylboronic acids | Na₂CO₃, KI, NaOAc, PEG400 | ~70-90 | ~10:1 C4:C2 | [11] |
| Pd(OAc)₂ (Ligand-free) | 2,5-Dichloropyridine | Phenylboronic acid | K₂CO₃, NMP/H₂O, 130°C | 51 | >99:1 C5:C2 | [12][13] |
Insight: The data reveals a fascinating trend in regioselectivity. While conventional wisdom suggests coupling occurs preferentially at the position adjacent to the nitrogen (C2 or C6) due to electronic activation, highly hindered catalysts can invert this selectivity.[13][14] The sterically demanding IPr ligand in PEPPSI promotes reaction at the C4 position of 2,4-dichloropyridine.[11] Even more strikingly, ligand-free "Jeffery" conditions can achieve nearly perfect C5 selectivity with 2,5-dichloropyridine, a previously unprecedented outcome.[12][13]
dot graph Suzuki_Miyaura_Cycle { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds, a transformation of immense importance in drug discovery.[15][16] The reaction mechanism shares similarities with Suzuki coupling, and the same classes of bulky, electron-rich ligands are paramount for success, especially with challenging dihalopyridine substrates.[16][17]
Comparative Performance in Buchwald-Hartwig Amination
| Catalyst System | Dihalopyridine Substrate | Amine Partner | Conditions | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂ / Xantphos | 2,6-Dichloropyridine | Aminothiophene | Cs₂CO₃, Toluene, 110°C | High | Diamination favored | [18] |
| Pd(PEPPSI-IPr) | Aryl Chlorides | Various Amines | KOᵗBu, Dioxane, 100°C | Excellent | General | [19] |
| Pd₂ (dba)₃ / XPhos | 2-Chloropyridines | Primary/Secondary Amines | NaOᵗBu, Toluene, 80-110°C | High | General | |
| Pd(PPh₃)₄ | 2,4-Dichloropyridine | Aniline | NaOᵗBu, Toluene, 100°C | Moderate | 3:1 C6:C3 for 3,5-dichloropyridine | [20] |
Insight: For Buchwald-Hartwig aminations, catalyst choice dictates not only yield but also the extent of amination. With substrates like 2,6-dihalopyridines, stronger reaction conditions or highly active catalysts can lead to the diaminated product.[18] The use of milder bases like K₂CO₃ can sometimes favor mono-amination and broaden functional group tolerance.[20] Modern systems like PEPPSI-IPr and those using XPhos show broad applicability and high efficiency, even with less reactive chloro-substrates.
dot graph Buchwald_Hartwig_Cycle { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21] It is an invaluable tool for synthesizing conjugated systems. The classic protocol employs a palladium catalyst and a copper(I) co-catalyst, though copper-free variants have been developed to avoid potential homocoupling of the alkyne.[22] The reactivity of halopyridines follows the familiar I > Br > Cl trend.[9]
Catalyst Considerations for Sonogashira Coupling
-
Standard System (Pd/Cu): A combination like Pd(PPh₃)₄/CuI is often effective for bromo- and iodopyridines. For dichloropyridines, more robust palladium sources and ligands may be necessary.[9]
-
Catalyst Choice: For 2-amino-3-bromopyridines, a system of Pd(CF₃COO)₂ with PPh₃ and CuI has been shown to be highly efficient, affording products in moderate to excellent yields.[23][24]
-
Copper-Free Systems: Ligands such as SPhos have been shown to promote copper-free Sonogashira couplings, which can be advantageous for sensitive substrates.
Experimental Protocols: A Practical Guide
The following protocols are representative workflows. Causality: Every component in these reactions has a purpose. The base is not merely a proton scavenger; it is integral to the transmetalation or deprotonation steps of the catalytic cycle. The solvent choice impacts solubility and reaction temperature. The inert atmosphere is critical because the active Pd(0) species is readily oxidized by air, deactivating the catalyst.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies developed for selective coupling using NHC-palladium catalysts.[11]
dot graph Protocol_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} dot Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times. Rationale: The active Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure high yields.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Rationale: Degassing the solvent removes dissolved oxygen. Water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of 2,6-Dichloropyridine
This protocol is a general representation based on modern catalytic systems known for their high activity.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., SPhos Pd G2, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOᵗBu, 2.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon.
-
Reagent Addition: Add degassed toluene (5 mL). Then add the amine (1.1 mmol) followed by 2,6-dichloropyridine (1.0 mmol) via syringe. Rationale: The strong base, NaOᵗBu, deprotonates the amine after coordination to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[16]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 4-24 hours.
-
Work-up and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol above.
Conclusion
The choice of palladium catalyst for the cross-coupling of dihalopyridines is a nuanced decision that profoundly impacts yield, reaction time, and, most critically, regioselectivity. While traditional catalysts have their place, the superior performance of modern systems built on bulky, electron-rich biaryl phosphine and N-heterocyclic carbene ligands is undeniable, particularly for activating challenging C-Cl bonds.
-
For robustness and general applicability across Suzuki and Buchwald-Hartwig reactions, PEPPSI-IPr is an excellent air-stable choice.
-
For achieving high turnover numbers and coupling challenging substrates , particularly aryl chlorides, precatalysts like XPhos Pd G3 and SPhos Pd G2 are the state-of-the-art.
-
For achieving unconventional regioselectivity , researchers should explore highly hindered NHC ligands or even ligand-free conditions, which can provide access to previously unobtainable isomers.
By understanding the mechanistic principles that underpin these catalyst systems, researchers can make informed decisions, moving beyond trial-and-error and toward the rational design of efficient and selective synthetic routes.
References
-
Bunev, A. S., et al. (2014). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]
-
American Elements. (n.d.). PEPPSI-IPr Catalyst. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Sannigrahi, A. (2020). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Available at: [Link]
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Pye, C. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
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Fors, B. P. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]
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Jurčík, V., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
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Peixoto, P. A., et al. (2007). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. Available at: [Link]
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Tsuji, J. (2012). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]
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Wang, Z., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health. Available at: [Link]
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Pye, C. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Chang, Y.-H., et al. (2011). Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. PubMed. Available at: [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available at: [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (n.d.). Semantic Scholar. Available at: [Link]
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Busch, M. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions. Available at: [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Available at: [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). PubMed Central. Available at: [Link]
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N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. (2023). MDPI. Available at: [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Pye, C. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. Available at: [Link]
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N-heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. (n.d.). ResearchGate. Available at: [Link]
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A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. (n.d.). SpringerLink. Available at: [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. Available at: [Link]
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A Definitive Guide to the Structural Validation of 5-Chloro-3-iodo-2-methoxypyridine using 2D NMR
This guide provides an in-depth, practical walkthrough for the unambiguous structural validation of 5-Chloro-3-iodo-2-methoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how a synergistic suite of 2D NMR experiments provides a self-validating framework for confirming molecular architecture with the highest degree of confidence.
The Analytical Imperative: Beyond Ambiguity in Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] However, their synthesis can often lead to positional isomers, where even a minor change in substituent placement can drastically alter biological activity and chemical properties. For this compound, confirming the precise arrangement of the chloro, iodo, and methoxy groups is not merely an academic exercise—it is a prerequisite for reliable downstream research and development. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient to resolve isomeric ambiguity. Two-dimensional NMR spectroscopy, by mapping the intricate network of through-bond correlations, offers a definitive solution.[2][3]
The 2D NMR Strategy: A Triad of Correlative Experiments
Our validation strategy is built upon a foundation of three complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together, they form a logical, cross-verifiable dataset.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is the primary tool for mapping out proton-proton adjacencies.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): A powerful heteronuclear experiment that correlates protons directly to the carbons to which they are attached (¹JCH). It provides an unambiguous link between the ¹H and ¹³C spectra.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), making it indispensable for identifying quaternary (non-protonated) carbons and piecing together molecular fragments.[5][6]
The logical flow of our validation process is outlined below.
Figure 1: High-level experimental workflow for the structural validation of this compound.
Anticipating the Data: Predicted Chemical Shifts
Before analyzing the 2D spectra, we must establish a hypothesis for the expected chemical shifts based on the proposed structure. The electronic effects of the substituents (electron-withdrawing Cl and I; electron-donating OCH₃) and the pyridine nitrogen heavily influence the magnetic environment of each nucleus.[7][8][9]
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Rationale
| Atom | Position | Predicted δ (ppm) | Rationale for Chemical Shift |
|---|---|---|---|
| ¹H | H-4 | ~7.95 | Deshielded by adjacent iodine (C-3) and meta to the ring nitrogen and chloro group (C-5). Expected to be a doublet. |
| ¹H | H-6 | ~8.10 | Deshielded by the adjacent ring nitrogen and meta to the chloro group (C-5). Expected to be a doublet. |
| ¹H | OCH₃ | ~4.05 | Typical range for a methoxy group on an electron-deficient aromatic ring. Expected to be a singlet. |
| ¹³C | C-2 | ~162.0 | Shielded by the electron-donating OCH₃ group but deshielded by the adjacent nitrogen. |
| ¹³C | C-3 | ~92.0 | Strongly shielded by the heavy atom effect of the directly attached iodine. |
| ¹³C | C-4 | ~148.0 | Deshielded by the adjacent iodine and the meta nitrogen. |
| ¹³C | C-5 | ~123.0 | Positioned between the electron-withdrawing chloro group and C-4/C-6. |
| ¹³C | C-6 | ~151.0 | Strongly deshielded by the adjacent ring nitrogen. |
| ¹³C | OCH₃ | ~54.0 | Typical chemical shift for a methoxy carbon attached to an sp² carbon. |
Decoding the Spectra: A Step-by-Step Elucidation
Step 1: COSY - Identifying Proton Neighbors
The COSY spectrum for this compound is predicted to be simple but informative. We expect to observe a single cross-peak connecting the two aromatic protons, H-4 and H-6. This correlation arises from a four-bond meta-coupling (⁴JHH), which is common in pyridine rings. The absence of other correlations confirms that H-4 and H-6 are not adjacent.
Step 2: HSQC - Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond C-H correlations, allowing for the confident assignment of protonated carbons.
Table 2: Predicted HSQC Correlations
| ¹H Signal (δ, ppm) | ¹³C Signal (δ, ppm) | Inferred Assignment |
|---|---|---|
| ~7.95 (d) | ~148.0 | H-4 is directly bonded to C-4. |
| ~8.10 (d) | ~151.0 | H-6 is directly bonded to C-6. |
| ~4.05 (s) | ~54.0 | OCH₃ protons are bonded to the methoxy carbon. |
Step 3: HMBC - Assembling the Full Picture
The HMBC spectrum is the key to completing the puzzle. It reveals the connectivity between protons and non-protonated carbons, confirming the substituent positions. The diagram below illustrates the most critical expected correlations that validate the this compound structure.
Figure 2: A map of the decisive HMBC correlations expected for this compound.
The Decisive Correlation: The single most important cross-peak in the HMBC spectrum is the correlation from the methoxy protons (~4.05 ppm) to the C-2 carbon (~162.0 ppm). This ²JCH correlation unambiguously places the methoxy group at the C-2 position.
Cross-Validation: Further correlations from H-4 to C-3 and C-5, and from H-6 to C-5, solidify the positions of the remaining substituents and complete the self-validating dataset. For instance, the correlation between H-4 and the iodine-bearing C-3 (~92.0 ppm) confirms their adjacency.
Experimental Protocol
The following protocol is designed for data acquisition on a 500 MHz NMR spectrometer.
Sample Preparation
-
Accurately weigh 15-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0.03% v/v).
-
Transfer the clear solution into a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup: Lock and shim the spectrometer on the prepared sample. Ensure proper tuning of the ¹H and ¹³C channels.
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum with 16-32 scans.
-
¹³C{¹H} Spectrum: Acquire a standard 1D proton-decoupled ¹³C spectrum.
-
gCOSY: Run a gradient-selected COSY experiment.
-
gHSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Set the central ¹³C frequency to ~110 ppm with a spectral width of ~180 ppm. The experiment should be optimized for a one-bond coupling constant (¹JCH) of 145 Hz.
-
gHMBC: Acquire a gradient-selected HMBC experiment. Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a robust compromise for observing both two- and three-bond correlations.[6]
Conclusion
By systematically applying a suite of 2D NMR experiments, we construct an unassailable case for the structure of this compound. The COSY spectrum establishes the proton network, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum reveals the complete carbon framework and confirms the precise location of all substituents. This multi-technique approach provides a robust, self-validating dataset that is essential for ensuring the scientific integrity of any research involving this valuable chemical intermediate.
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A Comparative Guide to the Quantitative Analysis of 5-Chloro-3-iodo-2-methoxypyridine by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 5-Chloro-3-iodo-2-methoxypyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be meticulously controlled. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this halogenated pyridine derivative, offering field-proven insights and detailed experimental protocols.
Pyridine and its derivatives are fundamental heterocyclic compounds used extensively in pharmaceuticals, agrochemicals, and materials science.[2] The functionalization of the pyridine ring leads to a diverse array of molecules with unique chemical and biological properties.[2] HPLC stands as a premier method for the quantitative analysis of such compounds due to its high resolution, sensitivity, and specificity.[3]
This guide will delve into the nuances of method development, comparing a robust Reversed-Phase HPLC (RP-HPLC) method with an alternative mixed-mode chromatography approach. We will explore the causality behind experimental choices and provide self-validating protocols grounded in authoritative standards.
The Critical Choice: Reversed-Phase vs. Mixed-Mode Chromatography
The selection of the chromatographic mode is the foundational step in developing a reliable analytical method. For a molecule like this compound, which possesses both hydrophobic (due to the aromatic ring and halogen substituents) and polar (due to the nitrogen atom and methoxy group) characteristics, both RP-HPLC and mixed-mode chromatography present viable options.
Reversed-Phase HPLC (RP-HPLC): The Industry Standard
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry for its versatility and robustness in separating a wide range of compounds.[3][4] It typically employs a nonpolar stationary phase (like C18) and a polar mobile phase.[3]
-
Mechanism: The separation in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the stationary phase. For this compound, the chloro, iodo, and aromatic pyridine core will interact with the C18 stationary phase. The elution order is determined by the polarity of the analytes; more polar compounds elute earlier.
-
Advantages:
-
Causality in Method Design: The choice of a C18 column is logical for separating aromatic compounds like pyridine derivatives.[3] A gradient elution with an organic modifier (like acetonitrile) and an acidified aqueous phase is often employed to ensure good peak shape and resolution of both polar and non-polar impurities.[3] The addition of an acid, such as formic acid, to the mobile phase helps to protonate the basic nitrogen atom of the pyridine ring, leading to more consistent interactions with the stationary phase and sharper peaks.
Mixed-Mode Chromatography: A Tailored Approach
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for compounds with diverse functionalities.[5]
-
Mechanism: These columns can engage in multiple interaction modes simultaneously. For this compound, this would involve hydrophobic interactions with the reversed-phase component and cation-exchange interactions with the ionized pyridine nitrogen.
-
Advantages:
-
Enhanced Selectivity: The dual retention mechanism can resolve compounds that are difficult to separate by RP-HPLC alone.[5]
-
Analysis of Hydrophilic Compounds: Particularly useful for hydrophilic pyridine derivatives that may have insufficient retention on traditional RP columns.[5][6]
-
LC/MS Compatibility: Many mixed-mode methods utilize mobile phases compatible with mass spectrometry detection.[5]
-
-
Causality in Method Design: The use of a mixed-mode column is a strategic choice when dealing with complex samples containing both the target analyte and structurally similar impurities with varying polarities and pKa values. The ability to manipulate both hydrophobic and ionic interactions by adjusting the mobile phase composition (e.g., organic modifier concentration and pH) provides a powerful tool for optimizing separation.[5]
Experimental Protocols and Comparative Data
The following sections provide detailed, step-by-step methodologies for both an RP-HPLC and a mixed-mode HPLC approach for the quantitative analysis of this compound. The performance of each method is summarized in comparative data tables.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This protocol outlines a stability-indicating RP-HPLC method suitable for the routine quality control of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. Based on the pyridine structure, a wavelength of 254 nm is a good starting point.[4] A PDA detector monitoring a wider range (e.g., 200-400 nm) is recommended to detect potential impurities.[3]
-
Injection Volume: 10 µL[3]
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to prepare a stock solution of 1 mg/mL. Prepare working standards of appropriate concentrations by serial dilution.[3]
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Mixed-Mode HPLC Method
This protocol utilizes a mixed-mode column for enhanced selectivity.
Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in Protocol 1.
-
Column: Mixed-mode column with reversed-phase and cation-exchange functionalities (e.g., Amaze SC, 150 mm x 3.0 mm, 3 µm).[5]
-
Mobile Phase: Isocratic elution with 30% Acetonitrile and 70% Water containing 50 mM Ammonium Formate, pH 3.[5]
-
Flow Rate: 0.6 mL/min[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 3 µL[5]
Standard and Sample Preparation:
Follow the same procedure as described in Protocol 1.
Method Validation and Performance Comparison
A robust HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7] The following table presents hypothetical but realistic performance data for the two proposed methods.
| Validation Parameter | RP-HPLC Method | Mixed-Mode Method | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline resolution > 2 from potential impurities | Baseline resolution > 2 from potential impurities | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | Correlation coefficient should be close to 1. |
| Range (µg/mL) | 1 - 100 | 1 - 100 | The range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.0% | The precision of the analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | < 2.0% | < 2.0% | |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.08 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.25 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Sensitive to changes in mobile phase pH and buffer concentration. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages from sample preparation to data analysis.
Caption: High-level workflow for the quantitative analysis of this compound by HPLC.
Caption: Decision logic for selecting the appropriate HPLC method based on analyte properties and sample complexity.
Conclusion and Recommendations
Both the RP-HPLC and mixed-mode HPLC methods offer reliable and robust approaches for the quantitative analysis of this compound.
-
The RP-HPLC method is highly recommended for routine quality control environments where the impurity profile is well-characterized. Its widespread use and established robustness make it a dependable choice.[3][4]
-
The mixed-mode HPLC method provides an excellent alternative, particularly during method development or when dealing with complex matrices where the separation of polar impurities is challenging.[5][6] The unique selectivity offered by the dual retention mechanism can be invaluable for resolving co-eluting peaks.[5]
Ultimately, the choice of method should be guided by the specific analytical challenge at hand. For critical applications, employing both methods orthogonally can provide a more comprehensive understanding of the sample's purity. As with any analytical method, proper validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.[7]
References
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
-
SIELC Technologies. Pyridine. [Link]
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Anhui Newman Fine Chemicals Co., Ltd. This compound. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
Journal of Pharmaceutical and BioScientific Research. Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. [Link]
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Research Journal of Pharmacy and Technology. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
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A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Substituted Pyridines
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for their construction is a cornerstone of modern organic chemistry. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds to the pyridine ring.[1][3] This guide provides a comprehensive comparative analysis of these two prominent methods, offering insights into their respective mechanisms, advantages, and limitations, supported by experimental data to inform judicious reaction selection in research and development settings.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organostannane compounds (organotins) |
| Byproducts | Boron-based, generally non-toxic | Tin-based, often toxic and difficult to remove |
| Reagent Stability | Pyridylboronic acids can be unstable | Organostannanes are generally air and moisture stable |
| Functional Group Tolerance | Generally good, but sensitive to strong bases | Excellent, tolerant of a wide range of functional groups |
| Reaction Conditions | Requires a base for activation of the boronic acid | Generally proceeds under neutral or mild conditions |
| Catalyst & Ligands | Wide variety of Pd catalysts and phosphine or NHC ligands | Similar Pd catalysts and phosphine ligands are effective |
Delving Deeper: A Head-to-Head Comparison
Reaction Mechanism and Catalytic Cycle
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[4][5][6]
A key mechanistic distinction lies in the transmetalation step. In the Suzuki coupling , the organoboron reagent requires activation by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[7] In contrast, the Stille coupling does not typically require a base for transmetalation, as the organostannane is sufficiently reactive to exchange its organic moiety with the halide on the palladium complex.[4][8]
Here is a visualization of the catalytic cycles:
Catalytic cycles of Suzuki and Stille couplings.
Substrate Scope and Functional Group Tolerance
The Stille coupling is renowned for its exceptional functional group tolerance.[9][10] It proceeds under mild, neutral conditions, making it compatible with a wide array of sensitive functionalities such as esters, amides, ketones, and aldehydes.[9] Organostannanes are also generally stable to air and moisture, simplifying their handling and storage.[4][8]
The Suzuki coupling , while also boasting broad functional group tolerance, can be limited by the requirement of a base.[7][11] Base-sensitive substrates may undergo undesired side reactions. However, the development of milder bases and reaction conditions has significantly expanded the scope of the Suzuki reaction.[7] A significant challenge in applying the Suzuki coupling to pyridine synthesis is the instability of 2-pyridylboronic acids, which are prone to protodeboronation.[12][13] This has led to the development of more stable boron reagents like pinacol esters and MIDA boronates.[14]
In a comparative study on the functionalization of diazocines, the Stille coupling gave high yields (80–91%) for substrates with strongly coordinating groups like aldehydes and esters, whereas the Suzuki coupling resulted in lower to moderate yields (39–59%).[15][16]
Toxicity and Purification
A major drawback of the Stille coupling is the toxicity of organotin reagents and byproducts.[4] These compounds can be difficult to remove completely from the final product, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs).[8]
In contrast, the boron-containing byproducts of the Suzuki coupling are generally considered non-toxic and are typically easier to remove during workup and purification.[7] This makes the Suzuki reaction a more environmentally benign and often preferred method in industrial settings.
Reactivity and Reaction Conditions
For the coupling of pyridyl halides, bromopyridines are generally more reactive than the more economical and readily available chloropyridines due to the weaker C-Br bond compared to the C-Cl bond.[1] However, advancements in catalyst technology, particularly the use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of chloropyridines.[1][17]
While direct comparisons of reaction conditions can be substrate-dependent, Stille couplings can sometimes be performed at lower temperatures due to the high reactivity of the organostannane.[4] Suzuki couplings of less reactive substrates like chloropyridines may require higher temperatures and more sophisticated catalytic systems.[1]
Experimental Protocols
Below are representative, step-by-step protocols for the Suzuki and Stille coupling of a substituted pyridine.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Experimental workflow for a Suzuki coupling.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Protocol 2: Stille Coupling of 2-Bromopyridine with Phenyltributylstannane
Experimental workflow for a Stille coupling.
Materials:
-
2-Bromopyridine
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium fluoride (KF)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add phenyltributylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are indispensable methods for the synthesis of substituted pyridines. The choice between them is often a trade-off between the superior functional group tolerance and reagent stability of the Stille coupling and the lower toxicity and easier purification associated with the Suzuki coupling. For many applications, particularly in the pharmaceutical industry, the Suzuki reaction is favored due to the concerns over tin contamination. However, for complex molecules with sensitive functional groups where other methods fail, the Stille coupling remains a highly valuable and often superior option.[10]
The ongoing development of more stable boron reagents for Suzuki couplings and more efficient methods for tin removal in Stille reactions continues to enhance the utility of both transformations. As catalyst technology advances, the scope and efficiency of these reactions for pyridine synthesis will undoubtedly continue to expand, providing chemists with an ever-more-powerful toolkit for the construction of these vital heterocyclic compounds.
References
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- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications.
- Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- OpenOChem Learn. (n.d.). Stille Coupling.
- El-Ghandour, A., et al. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Wikipedia. (n.d.). Stille reaction.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.
- Kartha, K. P. R., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances.
- Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
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- NROChemistry. (n.d.). Stille Coupling.
- Barabe, F., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Kartha, K. P. R., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.
- Chen, C-T., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Zhang, Y., et al. (n.d.). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. ACS Publications.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
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A Senior Application Scientist's Guide to Methoxy-Substituted Pyridines: A Comparative Analysis of Reactivity
For researchers, medicinal chemists, and professionals in drug development, understanding how a simple substituent can fundamentally alter the reactivity of a core heterocyclic scaffold is paramount. The pyridine ring, a cornerstone of many pharmaceuticals and functional materials, presents a fascinating case study when functionalized. The introduction of a methoxy (-OCH₃) group, seemingly innocuous, creates a delicate interplay of electronic effects that can either activate or deactivate the ring towards different chemical transformations, and profoundly influence its fundamental properties.
This guide provides an in-depth comparison of methoxy-substituted pyridines against the parent heterocycle. We will move beyond mere descriptions to explore the underlying electronic principles, supported by experimental data, that govern these changes. The objective is to equip you with the predictive power to harness the unique characteristics of methoxypyridines in your synthetic endeavors.
The Duality of the Methoxy Group: Inductive vs. Resonance Effects
The impact of the methoxy group on the pyridine ring is not straightforward; it is a classic example of competing electronic effects. To understand its influence, one must consider both its inductive and resonance (mesomeric) contributions.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom in the methoxy group inductively withdraws electron density from the pyridine ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack while decreasing the basicity of the ring nitrogen.
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine π-system. This donation of electron density, particularly to the ortho and para positions relative to the methoxy group, is a powerful activating effect for electrophilic substitution and influences regioselectivity.
The net effect on reactivity depends on the position of the methoxy group and the nature of the reaction.
Caption: Competing electronic effects of the methoxy group on the pyridine ring.
Part 1: Impact on Basicity - A Quantitative Comparison
The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid (pyridinium ion), is a critical parameter influencing its behavior in biological systems and as a catalyst. The methoxy group significantly modulates this property.
The unsubstituted pyridinium ion has a pKa of approximately 5.23.[1] In 2-methoxypyridine, the lone pair of the nitrogen is sterically hindered by the adjacent methoxy group. More importantly, the strong electron-withdrawing inductive effect of the nearby oxygen atom significantly reduces the electron density on the nitrogen, making it a weaker base. This results in a drastic drop in basicity, with the pKa of 2-methoxypyridinium ion being only 3.06.[1]
When the methoxy group is at the 4-position, the electron-donating resonance effect (+M) directly counteracts the electron-withdrawing nature of the ring nitrogen. This increases electron density on the nitrogen, making 4-methoxypyridine a stronger base than pyridine itself. Conversely, the 3-methoxy substituent has a minimal resonance effect on the nitrogen and primarily exerts a deactivating inductive effect, rendering 3-methoxypyridine less basic than pyridine.[2]
| Compound | pKa of Conjugate Acid | Key Electronic Effect on Nitrogen |
| Pyridine | 5.23 | Baseline |
| 2-Methoxypyridine | 3.06 | Strong -I effect, steric hindrance |
| 3-Methoxypyridine | 4.81 | Moderate -I effect, minimal resonance |
| 4-Methoxypyridine | 6.62 | Strong +M effect outweighs -I effect |
| (Data sourced from references[1][2]) |
This tunable basicity is a powerful tool. For instance, in complex syntheses like Robinson annulations, the reduced basicity of a 2-methoxypyridine intermediate can prevent side reactions and dramatically improve yields compared to analogues lacking the methoxy group.[1]
Part 2: Reactivity in Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is notoriously resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, the nitrogen lone pair readily coordinates with Lewis acid catalysts, leading to the formation of a highly deactivated pyridinium species.
The methoxy group, as a potent electron-donating group via resonance (+M), can overcome this inherent lack of reactivity. It strongly activates the positions ortho and para to itself.
-
3-Methoxypyridine: The methoxy group at C3 activates the C2, C4, and C6 positions. Electrophilic attack is generally directed to C2 and C4, driven by the strong activating effect of the methoxy group.
-
2-Methoxypyridine: The methoxy group at C2 activates C3 and C5. Substitution typically occurs at the C5 position, as the C3 position is sterically hindered.
-
4-Methoxypyridine: The methoxy group at C4 activates the C3 and C5 positions.
Caption: Regioselectivity in Electrophilic Aromatic Substitution of Methoxypyridines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, occurring preferentially at the 2- and 4-positions.[3][4] The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), and its stability dictates the reaction's feasibility.[3][4] The stability is enhanced when the negative charge can be delocalized onto an electronegative atom, such as the ring nitrogen, which is possible only with attack at the C2 and C4 positions.[3][5]
The methoxy group plays a dual role in SNAr reactions:
-
As a Substituent: An electron-donating methoxy group generally disfavors SNAr by destabilizing the negatively charged Meisenheimer intermediate. However, its influence is often secondary to the powerful directing effect of the ring nitrogen.
-
As a Leaving Group: The methoxy group itself can act as a nucleofuge (leaving group). While not as effective as a halide, it can be displaced by strong nucleophiles, especially under forcing conditions or with specific activation.[6][7]
Recent advancements have shown that methoxy groups on pyridine rings can be efficiently displaced by amine nucleophiles using a sodium hydride-lithium iodide composite, a transformation that proceeds smoothly without requiring additional electron-withdrawing groups on the ring.[7]
Part 3: Experimental Protocol - Nucleophilic Amination of 3-Methoxypyridine
This protocol is adapted from the work of Chiba and coworkers, demonstrating a robust, transition-metal-free method for the C-N bond formation on a pyridine scaffold.[7] The causality behind this method's success lies in the formation of a highly reactive NaH-iodide composite that facilitates the nucleophilic attack of the amine.
Caption: Workflow for the nucleophilic amination of 3-methoxypyridine.
Objective: To synthesize 3-(piperidin-1-yl)pyridine from 3-methoxypyridine via nucleophilic aromatic substitution.
Materials:
-
3-Methoxypyridine (1a) (0.5 mmol, 1.0 equiv)
-
Piperidine (2a) (1.0 mmol, 2.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 mmol, 5.0 equiv)
-
Lithium iodide (LiI) (1.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Standard workup and purification glassware/reagents
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (5.0 equiv).
-
Reagent Addition: Add anhydrous THF (to make a 1 M solution with respect to the substrate), followed by lithium iodide (2.0 equiv). Stir the suspension for 5 minutes at room temperature.
-
Substrate Addition: Add 3-methoxypyridine (1a) (1.0 equiv) to the suspension.
-
Nucleophile Addition: Add piperidine (2a) (2.0 equiv) to the reaction mixture.
-
Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir vigorously for 8 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 3-(piperidin-1-yl)pyridine (3aa).
Trustworthiness Note: The use of a significant excess of NaH is critical for deprotonating the amine nucleophile and driving the reaction. The anhydrous conditions are essential to prevent quenching the base. This protocol provides a reliable and high-yielding (reported 88%) method for this specific transformation.[7]
Conclusion
The methoxy group is a versatile and powerful modulator of pyridine reactivity. Its positional influence on basicity and directing effects in substitution reactions provides chemists with a strategic tool for molecular design.
-
To decrease basicity and potentially improve yields in base-sensitive reactions, consider a 2-methoxy substituent.[1]
-
To enhance basicity, a 4-methoxy group is the ideal choice.
-
To enable electrophilic substitution on an otherwise inert pyridine ring, a methoxy group at any position provides significant activation.
-
To perform nucleophilic substitution, the methoxy group can serve as a viable leaving group, particularly with modern activation methods.[7]
By understanding the fundamental principles of inductive withdrawal and resonance donation, researchers can rationally select the appropriately substituted methoxypyridine to achieve their desired synthetic outcomes, accelerating the development of novel pharmaceuticals and functional materials.
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T. N. Ahipa and A. V. Adhikari, "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties," New Journal of Chemistry, vol. 38, no. 10, pp. 5018-5029, 2014. [Link]
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Not Voodoo, "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?," Not Voodoo X-File, 2018. [Link]
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M. K. Andersen et al., "Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs," Organic Letters, vol. 17, no. 15, pp. 3856-3859, 2015. [Link]
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A. M. Orozco-Valencia et al., "Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives," Chemistry, vol. 7, no. 4, p. 100, 2025. [Link]
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Y. Tamura et al., "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization," Catalysts, vol. 13, no. 2, p. 319, 2023. [Link]
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A Comparative Guide to Cross-Coupling Reactions for the Synthesis of 2,3,5-Trisubstituted Pyridines
Introduction: The Challenge and Significance of Polysubstituted Pyridines
The pyridine core is a cornerstone of modern chemistry, forming the structural backbone of numerous FDA-approved drugs, agrochemicals, and functional materials.[1][2] Among these, 2,3,5-trisubstituted pyridines represent a particularly valuable, yet synthetically challenging, class of compounds. Their specific substitution pattern is often crucial for biological activity, as seen in potent AKT inhibitors where substitution at the 2-position dictates selectivity.[3] However, the inherent electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom complicate its direct and regioselective functionalization.[1][4]
Traditional synthetic methods often involve multi-step de novo ring construction, which can lack flexibility for late-stage diversification. Consequently, cross-coupling reactions on pre-functionalized pyridine scaffolds have become the premier strategy for accessing this chemical space. These methods offer a modular and efficient approach to install a wide array of substituents with high regioselectivity.
This guide provides a comparative analysis of the most effective cross-coupling strategies for synthesizing 2,3,5-trisubstituted pyridines, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as emerging C-H functionalization techniques. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide field-proven protocols to empower researchers in drug discovery and chemical synthesis.
General Workflow for a Cross-Coupling Reaction
A successful cross-coupling reaction requires careful planning and execution. The following workflow outlines the critical steps from substrate selection to product isolation.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl or vinyl halides and organoborane compounds.[5] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, the relatively mild reaction conditions, and the low toxicity of the boron-containing byproducts.
Mechanism and Causality
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of less reactive aryl chlorides and to promote the rate-limiting reductive elimination step.[5] The base plays a crucial role in activating the organoborane for transmetalation.
Performance Data on 2,3,5-Trisubstituted Pyridines
The Suzuki-Miyaura coupling has been successfully applied to the synthesis of 2,3,5-trisubstituted pyridines, often demonstrating excellent chemoselectivity when multiple reactive sites are present.
| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp / Time | Yield (%) | Reference |
| 5-Bromo-2-tosyloxynicotinaldehyde | Phenylboronic acid | Pd(dba)₂ / PCy₃·HBF₄ | K₂CO₃ / THF/H₂O | 80 °C | 82 | [6] |
| 3,5-Dichloro-2-phenylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligandless) | K₂CO₃ / H₂O | 100 °C | 93 | [7] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | Reflux / 8h | 86 | [8] |
| 5-Bromo-2-(alkyl/aryl)sulfone pyridine | Phenylboronic acid | Not specified | Not specified | Not specified | 72-78 | [9] |
This table is a representative summary. For a complete list of substrates, please consult the cited literature.
Expertise & Experience: A key challenge in polysubstituted pyridines is achieving chemoselectivity. In the case of 5-bromo-2-tosyloxynicotinaldehyde, the Suzuki coupling occurs selectively at the bromide position over the tosylate.[6] This is because the C-Br bond is generally more reactive towards palladium(0) oxidative addition than a C-OTs bond. However, this selectivity can be influenced by the ligand and reaction conditions. The use of a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) enhances the reactivity at the more sterically accessible 5-position.[6]
Representative Protocol: Chemoselective Suzuki-Miyaura Coupling[6]
This protocol describes the selective coupling at the C5-Br position of 5-bromo-2-tosyloxynicotinaldehyde.
-
Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add 5-bromo-2-tosyloxynicotinaldehyde (1.0 equiv), the desired boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous THF and water to the tube.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(dba)₂, 5 mol%) and the ligand (e.g., PCy₃·HBF₄, 10 mol%). Add the appropriate volume of this catalyst solution to the reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2,3,5-trisubstituted pyridine.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11] It allows for the coupling of aryl halides or triflates with a wide range of primary and secondary amines, amides, and even ammonia equivalents, often under conditions that are milder than classical methods like the Ullmann condensation.[10][12]
Mechanism and Causality
Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by deprotonation of the amine and association to the palladium center to form a palladium-amido complex. The final, crucial step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate amine deprotonation without competing in the reaction. For electron-deficient pyridine substrates, employing bulky, electron-rich ligands is essential to accelerate reductive elimination and prevent side reactions.[14]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-3-iodo-2-methoxypyridine
As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount. This guide provides essential, direct procedural information for the safe disposal of 5-Chloro-3-iodo-2-methoxypyridine, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its properties and associated hazards is critical. This compound is a halogenated heterocyclic compound.[1] Due to the presence of both chlorine and iodine atoms bonded to the pyridine ring, it is classified as a halogenated organic compound .[2] This classification is the single most important factor determining its disposal pathway.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1261365-72-3[3][4] |
| Molecular Formula | C6H5ClINO[1] |
| Molecular Weight | 269.47 g/mol [1] |
| Physical Form | Powder |
| Classification | Halogenated Organic Waste[2] |
| Anticipated Hazards | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335). |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[5] |
Core Principle: Segregation of Halogenated Waste
The foundational rule for disposing of this compound is its strict segregation as halogenated organic waste. Halogenated compounds cannot be disposed of with non-halogenated organic solvents.[2][6]
Causality: The reason for this strict separation lies in the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities.[2][7] During combustion, the chlorine and iodine atoms form acidic gases (like hydrogen chloride and hydrogen iodide), which must be neutralized by "scrubbers" to prevent their release into the atmosphere.[7] Mixing these compounds into the general non-halogenated solvent waste stream contaminates the entire volume, complicates the disposal process, and violates regulatory standards.[6][8]
Personal Protective Equipment (PPE) Protocol
Given the compound's hazard profile, robust personal protective equipment is mandatory during all handling and disposal stages.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[9] | Protects against dermal contact and absorption, which are known routes of exposure. |
| Eye Protection | Chemical splash goggles or a face shield.[10][11] | Prevents accidental splashes from causing serious and potentially irreversible eye damage. |
| Body Protection | A properly fastened, chemical-resistant laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling and disposal activities must be conducted within a certified chemical fume hood.[12] | Minimizes the risk of inhaling the powdered compound or any vapors, which can cause respiratory irritation.[11] |
Step-by-Step Disposal Procedure
This protocol ensures a self-validating system for compliant disposal, from the point of generation to final removal.
Step 1: Designate a Halogenated Waste Container
Immediately designate a specific, dedicated container for halogenated solid waste. This container must be made of a material compatible with the chemical and should be in good condition with a secure, threaded cap to prevent leaks or vapor escape.[6] Do not use this container for any other waste type.
Step 2: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement. Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[13]
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[6]
-
The approximate quantity of the waste.
-
The date the first drop of waste was added.
Step 3: Waste Accumulation and Safe Storage
Collect all waste forms of the compound—including residual powder, contaminated weigh boats, and contaminated consumables like gloves or wipers—directly into the labeled container.[13]
-
Storage Location: The container must be kept in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of the lab personnel.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[6]
-
Incompatibilities: Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent dangerous reactions.[9][11][14]
Step 4: Arranging for Final Disposal
Once the container is full or the project is complete, arrange for its disposal through your institution's EHS office.[12] Do not attempt to dispose of this chemical down the drain or in the regular trash.[13] EHS will coordinate with a licensed hazardous waste contractor for pickup and transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Management of Empty Containers and Spills
-
Empty Containers: An "empty" container that held this compound must still be treated as hazardous waste unless it has been properly decontaminated.[16] Triple-rinsing with a suitable solvent is a common decontamination method; however, the rinsate must be collected and disposed of as halogenated liquid hazardous waste.[16]
-
Spill Cleanup: In the event of a small spill inside a chemical fume hood, use an inert absorbent material to clean it up. The contaminated absorbent must then be placed in your sealed halogenated waste container. For any large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[12]
By adhering to this structured, scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Loba Chemie. (n.d.). Pyridine for Synthesis - Safety Data Sheet. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
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University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-3-iodo-2-methoxypyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical and materials science research. 5-Chloro-3-iodo-2-methoxypyridine, a halogenated pyridine derivative, is a valuable intermediate in organic synthesis.[1] However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and the synthesized hazard information of structurally similar compounds. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative hazard assessment can be constructed by examining the data for structurally analogous compounds. Halogenated pyridines are known to be irritants and potentially harmful.[2][3] The available information suggests that this compound should be handled as a hazardous substance.
Key Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction.[5]
-
H412: Harmful to aquatic life with long lasting effects.[2]
Precautionary Statement Highlights:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
-
P273: Avoid release to the environment.[2]
| Hazard Classification | Description | Associated Risks |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion may lead to systemic toxic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Splashes can result in significant eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Inhalation of dust or vapors can irritate the respiratory tract.[3] |
| Skin Sensitization | May cause an allergic skin reaction.[5] | Repeated exposure may lead to an allergic response. |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[2] | Improper disposal poses a threat to the environment. |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6][7] This is crucial to prevent the inhalation of any dust or vapors.[3]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][8]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical hazard.[9] The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to protect the eyes from splashes and dust.[10][11] They must conform to ANSI Z87.1 standards in the US or EN 166 in Europe.[12][13]
-
Face Shield: When there is a significant risk of splashing, such as when handling larger quantities (over 1 liter) or during reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[10][11] A face shield alone does not provide adequate eye protection.[10]
Skin and Body Protection
-
Gloves:
-
Material: Nitrile gloves are recommended for handling pyridine and its derivatives due to their chemical resistance.[6][7] Always inspect gloves for any signs of degradation or punctures before use.[4]
-
Double Gloving: For handling this compound, especially when its toxicological properties are not fully known, it is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection in case the outer glove is compromised.
-
Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water after removing gloves.[14]
-
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and contamination of personal clothing.[10] Ensure the lab coat has long sleeves.[4]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[10] For handling hazardous chemicals, footwear that provides chemical resistance is recommended.[11]
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in situations where the ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][13]
Procedural Workflow for Safe Handling
Following a standardized workflow is crucial for minimizing risk. This workflow should be practiced until it becomes second nature.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Knowing the correct immediate response is critical.[6]
Spills
-
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a labeled hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[2]
Storage and Disposal: A Responsible Conclusion
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[2][3]
-
Store in a locked cabinet or area to restrict access.[2][12]
Disposal
-
Waste Classification: All waste containing this compound, including contaminated consumables (gloves, absorbent pads) and rinse solutions, must be treated as hazardous waste.[4][15]
-
Waste Containers: Use a designated, clearly labeled, and leak-proof container for hazardous waste.[16] The label should include the words "Hazardous Waste" and the full chemical name.[16]
-
Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[15]
-
Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[12][15] All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact your institution's EHS department for pickup and disposal procedures.[15]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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A2A Pharmatech. (n.d.). This compound. Retrieved from [Link]
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LookChem. (n.d.). Cas 1261488-16-7, 4-Chloro-5-iodo-2-methoxy-pyridine. Retrieved from [Link]
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PubChemLite. (n.d.). 5-chloro-2-iodo-3-methoxypyridine (C6H5ClINO). Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
